molecular formula C13H9N3O2 B12966826 Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-

カタログ番号: B12966826
分子量: 239.23 g/mol
InChIキー: JIZBPHQDEGGJFL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl- is a useful research compound. Its molecular formula is C13H9N3O2 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C13H9N3O2

分子量

239.23 g/mol

IUPAC名

6-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C13H9N3O2/c17-13(18)11-7-15-16-8-10(6-14-12(11)16)9-4-2-1-3-5-9/h1-8H,(H,17,18)

InChIキー

JIZBPHQDEGGJFL-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)C2=CN3C(=C(C=N3)C(=O)O)N=C2

製品の起源

United States
Foundational & Exploratory

¹H and ¹³C NMR of 6-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation of 6-Phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: A Comprehensive NMR Guide

Executive Summary

Pyrazolo[1,5-a]pyrimidines represent a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, GPCR modulators, and functional fluorophores 1. The derivative 6-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a highly functionalized intermediate where the precise regiochemistry of substitution dictates its pharmacological utility. This whitepaper provides an authoritative, self-validating framework for the unambiguous structural elucidation of this molecule using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. By dissecting the electronic environment of the fused bicyclic core, this guide moves beyond empirical peak matching to explain the causality behind the observed chemical shifts.

Structural Anatomy & Electronic Environment

The pyrazolo[1,5-a]pyrimidine core is a 10-π electron aromatic system characterized by an uneven electron density distribution driven by its three nitrogen atoms (N1, N4, and N8). The introduction of a 3-carboxylic acid group and a 6-phenyl group profoundly alters the local magnetic environments 2.

  • The 3-Carboxylic Acid: Acts as a strong electron-withdrawing group (EWG) via resonance and inductive effects, significantly deshielding the adjacent pyrazole proton (H-2).

  • The 6-Phenyl Group: Replaces the H-6 proton, breaking the continuous spin system of the pyrimidine ring. Its magnetic anisotropy generates a ring current that subtly influences the adjacent H-5 and H-7 protons.

  • The Bridgehead Nitrogen (N4): Exerts a powerful anisotropic deshielding effect on the peri-proton (H-7), making it the most downfield aromatic signal in the spectrum 3.

G cluster_0 Pyrazolo[1,5-a]pyrimidine Core N1 N1 C2 C2-H N1->C2 C3 C3 C2->C3 C3a C3a (Bridgehead) C3->C3a COOH 3-COOH (Electron Withdrawing) C3->COOH N4 N4 (Bridgehead) C3a->N4 Fusion Bond N8 N8 C3a->N8 N4->N1 C5 C5-H C5->N4 C6 C6 C6->C5 Phenyl 6-Phenyl (Anisotropic Ring Current) C6->Phenyl C7 C7-H C7->C6 N8->C7

Structural numbering and electronic substituent effects on the pyrazolo[1,5-a]pyrimidine core.

Sample Preparation & Acquisition Protocols

To ensure high-fidelity data, the experimental setup must account for the molecule's polarity and relaxation dynamics.

Step-by-Step Methodology
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO-d₆ (99.9% D) containing 0.03% v/v TMS. Causality: DMSO-d₆ is strictly required to disrupt the strong intermolecular hydrogen bonding of the 3-carboxylic acid, ensuring monomeric dissolution and preventing severe line broadening.

  • Self-Validating Dilution Protocol: Prepare a secondary sample at 5 mg/mL. Causality: Comparing the two spectra allows you to observe the concentration-dependent migration of the COOH signal. If the signal shifts upfield upon dilution, it validates its identity as an exchangeable proton and rules out aggregation-induced artifacts.

  • ¹H NMR Acquisition: Acquire at 400 MHz or 600 MHz. Set the relaxation delay (D1) to 2.0 seconds . Causality: A sufficient D1 ensures full relaxation of the broad COOH proton, allowing for accurate integration.

  • ¹³C NMR Acquisition: Utilize a proton-decoupled sequence (e.g., WALTZ-16). Set D1 to 2.5–3.0 seconds and acquire a minimum of 1024 scans. Causality: The molecule contains six quaternary carbons (C-3, C-3a, C-6, C-7a/N8-adjacent, C-1', C=O). Extended relaxation delays are mandatory to prevent the suppression of these slow-relaxing nuclei.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is defined by the isolated pyrazole proton, the meta-coupled pyrimidine protons, and the phenyl multiplet 4.

PositionChemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)IntegrationMechanistic Rationale
COOH 12.50 – 13.20Broad Singlet (br s)-1HHighly deshielded acidic proton; broad due to solvent exchange dynamics.
H-7 9.30 – 9.60Doublet (d)~2.0 – 2.51HExtreme deshielding driven by proximity to the N4 bridgehead lone pair and the magnetic anisotropy of the bicyclic system.
H-5 8.80 – 9.10Doublet (d)~2.0 – 2.51HDeshielded by the adjacent pyrimidine nitrogen. Exhibits characteristic W-coupling (meta-coupling) with H-7.
H-2 8.50 – 8.80Singlet (s)-1HPyrazole proton, shifted downfield by the inductive pull of the adjacent 3-COOH group.
H-2',6' 7.70 – 7.90Multiplet (m)-2HOrtho protons of the 6-phenyl ring; deshielded by conjugation with the pyrimidine core.
H-3',4',5' 7.40 – 7.60Multiplet (m)-3HMeta and para protons of the 6-phenyl ring.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides the definitive map of the carbon skeleton. The assignment of bridgehead and substituted carbons relies heavily on their characteristic chemical shift ranges.

PositionChemical Shift (δ, ppm)TypeMechanistic Rationale
C=O 163.0 – 165.0CqCarbonyl carbon of the carboxylic acid.
C-2 145.0 – 148.0CHPyrazole carbon, highly deshielded by adjacent N1.
C-5 140.0 – 144.0CHPyrimidine carbon, adjacent to the N4 bridgehead.
C-3a 140.0 – 143.0CqBridgehead carbon connecting the two rings.
C-7 135.0 – 139.0CHPyrimidine carbon adjacent to N8.
C-1' (Ph) 133.0 – 136.0CqIpso carbon of the phenyl ring.
C-6 125.0 – 128.0CqPyrimidine carbon bearing the phenyl group.
C-2',6' (Ph) 127.0 – 129.0CHOrtho carbons of the phenyl ring.
C-3',5' (Ph) 128.0 – 130.0CHMeta carbons of the phenyl ring.
C-4' (Ph) 127.0 – 129.0CHPara carbon of the phenyl ring.
C-3 105.0 – 110.0CqPyrazole carbon bearing the COOH group. Relatively shielded due to resonance donation from the bridgehead nitrogens.

Advanced 2D NMR Workflows (Self-Validating Protocols)

To transition from theoretical prediction to empirical certainty, a self-validating 2D NMR workflow is mandatory. 1D NMR alone cannot unambiguously differentiate C-5 from C-7, nor can it definitively anchor the phenyl ring to C-6 without long-range correlation data.

Workflow Start 1D ¹H & ¹³C NMR Initial Shift Prediction HSQC ¹H-¹³C HSQC Direct C-H Mapping Start->HSQC Identify protonated carbons COSY ¹H-¹H COSY (H-5 to H-7 W-Coupling) Start->COSY Confirm H-5/H-7 J-coupling HMBC ¹H-¹³C HMBC Long-Range Connectivity HSQC->HMBC Anchor bridgehead carbons COSY->HMBC Map spin systems Assign Unambiguous Assignment Self-Validated Structure HMBC->Assign Link Phenyl & COOH to Core

Self-validating 2D NMR workflow for the unambiguous structural elucidation of the target compound.

Execution of the Workflow:
  • ¹H-¹³C HSQC: First, map all directly bonded protons to their respective carbons. This instantly separates the six quaternary carbons from the protonated C-2, C-5, C-7, and phenyl carbons.

  • ¹H-¹H COSY: Identify the cross-peak between H-5 (δ ~8.9) and H-7 (δ ~9.4). This confirms the W-coupling across the substituted C-6 position, validating that the pyrimidine ring is substituted at position 6 rather than 5 or 7.

  • ¹H-¹³C HMBC (The Anchor):

    • Observe the correlation from H-2 to the carbonyl carbon (δ ~164.0) and C-3a (δ ~141.0). This unambiguously locks the carboxylic acid to the 3-position.

    • Observe correlations from both H-5 and H-7 to the quaternary C-6 carbon (δ ~126.5). Furthermore, the ortho-protons of the phenyl ring (H-2',6') will show a strong ³J correlation to C-6, definitively linking the phenyl substituent to the pyrimidine core.

References

  • 1 H and 13 C NMR study of the pyrazolo[1,5-a]pyrimidine system . Canadian Journal of Chemistry. 2

  • 3-Formylpyrazolo[1,5-a]pyrimidines as Key Intermediates for the Preparation of Functional Fluorophores . The Journal of Organic Chemistry (ACS Publications). 1

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases . MDPI. 4

  • 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors . Journal of Medicinal Chemistry (ACS Publications). 3

Sources

The Architectural Synthesis of 6-Phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Architectural Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The 6-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid core is a privileged heterocyclic scaffold in modern medicinal chemistry. It serves as the foundational pharmacophore for numerous high-affinity kinase inhibitors, most notably in the development of 1 and selective inhibitors of the 2. The bicyclic system mimics the purine ring of ATP, allowing it to anchor securely within the hinge region of kinase active sites, while the 6-phenyl substitution projects into hydrophobic pockets to drive target selectivity.

Synthesizing this molecule requires a highly regioselective cyclocondensation strategy. This guide details the foundational two-step synthesis: the construction of the bicyclic core via the condensation of an aminopyrazole with a 1,3-dielectrophile, followed by the controlled saponification of the ester to yield the free carboxylic acid.

Retrosynthetic Logic and Mechanistic Framework

The most efficient disconnection of the pyrazolo[1,5-a]pyrimidine system cleaves the pyrimidine ring, tracing back to two commercially available or easily synthesized precursors: ethyl 3-amino-1H-pyrazole-4-carboxylate and 2-phenylmalonaldehyde (or its enaminone equivalent, 2-phenyl-3-(dimethylamino)acrylaldehyde).

Retrosynthesis Target 6-phenyl-pyrazolo[1,5-a] pyrimidine-3-carboxylic acid Ester Ethyl 6-phenylpyrazolo[1,5-a] pyrimidine-3-carboxylate Target->Ester Hydrolysis (NaOH/EtOH) Reagents Ethyl 3-amino-1H-pyrazole-4-carboxylate + 2-phenylmalonaldehyde Ester->Reagents Cyclocondensation (AcOH/EtOH)

Caption: Retrosynthetic strategy for 6-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

Causality in Regioselective Ring Construction

The success of this reaction relies entirely on the differential nucleophilicity of the nitrogen atoms on the pyrazole ring.

  • Initial Attack: The exocyclic amino group (-NH₂) at the C3 position is significantly more nucleophilic than the endocyclic nitrogens. It initiates a nucleophilic attack on the most electrophilic carbonyl carbon of the 2-phenylmalonaldehyde, forming an acyclic imine intermediate.

  • Ring Closure: The endocyclic nitrogen (N1) is perfectly positioned to undergo an intramolecular cyclization (attacking the secondary carbonyl).

  • Aromatization: Acid catalysis drives the elimination of two equivalents of water, yielding the fully aromatized, thermodynamically stable bicyclic system.

As detailed in comprehensive reviews of 3, utilizing an acidic medium is critical because it activates the carbonyls toward nucleophilic attack while simultaneously promoting the final dehydration step.

Mechanism A Aminopyrazole (Nucleophile) C Imine Intermediate (Acyclic) A->C Nucleophilic Attack B 1,3-Dielectrophile (Electrophile) B->C D Intramolecular Cyclization C->D Ring Closure E Aromatization (-H2O) D->E Elimination

Caption: Mechanistic sequence of the cyclocondensation reaction forming the pyrazolopyrimidine core.

Step 1: Cyclocondensation Protocol

Solvent System Optimization

Choosing the correct solvent system is paramount. Pure ethanol often results in incomplete dehydration, leading to stalled intermediates. Conversely, pure glacial acetic acid can cause unwanted side reactions or degradation if heated excessively. A 1:1 mixture of Ethanol and Acetic Acid provides the perfect balance: ethanol ensures the solubility of the starting materials, while acetic acid provides the necessary proton source for catalysis.

Table 1: Optimization of Cyclocondensation Conditions

EntrySolvent SystemTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)
1EtOH78 (Reflux)1645>90
2AcOH118 (Reflux)462>95
3 EtOH / AcOH (1:1) 70 3 82 >98
4DMF (Microwave)1200.578>92
Self-Validating Experimental Procedure

Synthesis of Ethyl 6-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

  • Initialization: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend ethyl 3-amino-1H-pyrazole-4-carboxylate (775 mg, 5.0 mmol, 1.0 eq.) and 2-phenylmalonaldehyde (778 mg, 5.25 mmol, 1.05 eq.) in a solvent mixture of glacial acetic acid (4.0 mL) and absolute ethanol (4.0 mL).

  • Reaction Progression: Heat the mixture to 70 °C in an oil bath. Self-Validation Check: The initial heterogeneous suspension will transition into a homogeneous amber/yellow solution within the first 30 minutes as the acyclic intermediate forms.

  • Monitoring: Stir the reaction for 3 hours. Monitor completion via TLC (Silica gel, EtOAc/Hexanes 1:1, UV 254 nm). The starting aminopyrazole (Rf ~0.2) should completely disappear, replaced by a new, highly UV-active spot (Rf ~0.6).

  • Workup: Cool the mixture to room temperature. Concentrate the solution in vacuo to remove the majority of the ethanol and acetic acid.

  • Neutralization & Extraction: Partition the resulting crude residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL) to neutralize residual acid. Self-Validation Check: CO₂ evolution (bubbling) confirms the neutralization of acetic acid. Extract the aqueous layer once more with EtOAc (30 mL).

  • Purification: Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be recrystallized from hot ethanol to yield the pure ethyl ester as an off-white to pale yellow solid.

Step 2: Saponification and Isolation of the Free Acid

To utilize the carboxylic acid as a coupling partner for subsequent amidation (e.g., synthesizing targeted kinase inhibitors), the ethyl ester must be hydrolyzed. This is achieved via base-catalyzed saponification.

Self-Validating Experimental Procedure

Synthesis of 6-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

  • Initialization: Dissolve the purified ethyl 6-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 g, ~3.7 mmol) in a mixture of THF (10 mL) and Ethanol (5 mL).

  • Hydrolysis: Add an aqueous solution of NaOH (2.0 M, 5.5 mL, 11.1 mmol, 3.0 eq.) dropwise to the stirring solution.

  • Reaction Progression: Heat the mixture to a gentle reflux (approx. 65 °C) for 2 hours. Monitor by TLC (EtOAc/Hexanes 1:1). The starting ester will disappear, and the carboxylate salt will remain at the baseline (Rf = 0.0).

  • Workup: Cool the reaction to room temperature and remove the volatile organic solvents (THF/EtOH) under reduced pressure. Dilute the remaining aqueous phase with distilled water (15 mL).

  • Acidification & Precipitation: Place the flask in an ice bath. Slowly add 1.0 M HCl dropwise under vigorous stirring until the pH reaches 2-3 (verify with pH paper). Self-Validation Check: The free carboxylic acid is highly insoluble in acidic water and will crash out of solution as a dense white/off-white precipitate.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water (2 x 10 mL) to remove residual NaCl, followed by a wash with cold diethyl ether (5 mL) to remove trace organic impurities.

  • Drying: Dry the solid under high vacuum at 45 °C for 12 hours to afford the pure 6-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

Analytical Signatures
  • ¹H NMR (300 MHz, DMSO-d₆): Expect a broad singlet at ~12.5 ppm (1H, -COOH), a sharp singlet at ~8.6 ppm (1H, pyrimidine C5-H or C7-H depending on exact substitution), and a multiplet around 7.4-7.7 ppm (5H, phenyl ring).

  • Mass Spectrometry (ESI-MS): [M+H]⁺ calculated for C₁₃H₁₀N₃O₂⁺ is 240.08; expect a strong corresponding peak.

References

  • Title: Discovery of small-molecule inhibitors of RUVBL1/2 ATPase Source: PMC / National Institutes of Health URL
  • Title: Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold Source: PMC / National Institutes of Health URL
  • Title: Small-Molecule Probes as Pharmacological Tools for the Bone Morphogenetic Protein Signaling Pathway Source: PMC / National Institutes of Health URL

Sources

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a rigid, planar, fused bicyclic N-heterocyclic system that has emerged as a cornerstone in modern medicinal chemistry. Recognized as a "privileged structure," this motif provides high-affinity ligands for diverse biological targets by orienting substituents in a well-defined three-dimensional space[1]. This technical guide explores the historical evolution, pharmacological applications, structure-activity relationships (SAR), and validated synthetic methodologies of pyrazolo[1,5-a]pyrimidine derivatives.

Historical Evolution: From Sedatives to Targeted Oncology

The exploration of pyrazolo[1,5-a]pyrimidines began in the mid-20th century, initially driven by fundamental organic chemistry interests in constructing fused heterocyclic systems and evaluating their chemical reactivity[2].

During the 1980s and 1990s, the scaffold gained immense clinical validation in psychopharmacology. Because of their structural bioisosterism to purines and benzodiazepines, pyrazolo[1,5-a]pyrimidines were identified as potent modulators of the central nervous system. This era culminated in the discovery of Zaleplon , a non-benzodiazepine hypnotic agent that acts as a selective agonist at the BZ1 subtype of the GABA_A receptor, effectively treating insomnia with a favorable pharmacokinetic profile[1].

In the 21st century, the research paradigm shifted dramatically toward oncology and targeted therapies. The pyrazolo[1,5-a]pyrimidine core is an excellent bioisostere for the adenine ring of ATP, making it a prime candidate for competitive protein kinase inhibitors[3]. Today, it is a foundational element in the design of next-generation kinase inhibitors and protein-protein interaction disruptors.

Pharmacological Targets & Mechanism of Action

The pyrazolo[1,5-a]pyrimidine core presents multiple vectors for functionalization (specifically at positions 2, 3, 5, 6, and 7), allowing medicinal chemists to probe deep binding pockets and solvent-exposed regions of target proteins simultaneously[1].

Kinase Inhibition (TRK & CDK9)
  • Tropomyosin Receptor Kinases (TRK): TRKA, TRKB, and TRKC are critical targets in NTRK fusion-positive cancers. First-generation inhibitors often fail due to solvent-front resistance mutations. However, the FDA approval of the second-generation TRK inhibitor Repotrectinib (TPX-0005) in November 2023, which features a macrocyclic pyrazolo[1,5-a]pyrimidine core, highlights the scaffold's ability to overcome these mutations by deeply anchoring into the ATP-binding cleft[4].

  • Cyclin-Dependent Kinase 9 (CDK9): CDK9 is essential for transcriptional regulation. Pyrazolo[1,5-a]pyrimidine derivatives have been optimized to selectively target CDK9 over other kinases (like CDK7), inducing apoptosis in malignant cells by reducing short-lived pro-survival proteins such as Mcl-1[5].

Beyond Kinases: BCL6 Binders

The scaffold has also been utilized to disrupt protein-protein interactions. High-throughput screening identified pyrazolo[1,5-a]pyrimidines as binders to the B-Cell Lymphoma 6 (BCL6) BTB domain. Through structure-based drug design and macrocyclization, binding affinity was increased 100,000-fold, achieving low nanomolar potency by displacing crystallographic water and forming new ligand-protein interactions[6].

TRK_Signaling Ligand Neurotrophin Ligand TRK TRK Receptor (Tyrosine Kinase) Ligand->TRK Activates ATP ATP Binding TRK->ATP Requires Downstream Downstream Signaling (PI3K/AKT, MAPK) ATP->Downstream Phosphorylation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->TRK Competitive Inhibition Proliferation Cell Survival & Proliferation Downstream->Proliferation

Mechanism of TRK receptor inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold is best demonstrated by the diverse range of targets it can selectively inhibit based on peripheral functionalization.

Compound / DerivativePrimary TargetPharmacological ApplicationKey SAR Insight / Affinity
Zaleplon GABA_A ReceptorInsomnia / SedativeSelective binding to the BZ1 receptor subtype via 3-cyanopyrazole substitution[1].
Repotrectinib (TPX-0005) TRKA/B/C, ROS1NTRK Fusion CancersMacrocyclic constraint overcomes solvent-front resistance mutations[4].
Compound 18b CDK9Oncology (Apoptosis)High selectivity over CDK7; devoid of structural liabilities present in multi-kinase inhibitors[5].
Compound 16 AAK1Antiviral / Host-targetingMacrocyclization restricts rotatability, improving selectivity over the closely related BIKE kinase[7].
Compound 7a Aryl Hydrocarbon ReceptorCancer ImmunologySystematic optimization yielded low nanomolar antagonism (IC50 = 31 nM)[8].
Compound 29 TRKA / TRKCOncologyMacrocyclic constraint yields extreme potency: IC50 = 0.6 nM (TRKA) and 0.1 nM (TRKC)[9].

Synthetic Methodologies & Experimental Protocols

The most robust and widely utilized approach for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation of 3-aminopyrazoles with 1,3-dielectrophilic species, such as β-dicarbonyls or enaminones[10].

Synthesis_Workflow Start 3-Amino-1H-pyrazole Derivative Solvent Glacial Acetic Acid (Solvent & Catalyst) Start->Solvent Electrophile 1,3-Dielectrophile (e.g., β-ketoester) Electrophile->Solvent Condensation Condensation (Enamine Intermediate) Solvent->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Reflux (4-6h) Product Pyrazolo[1,5-a]pyrimidine Core Cyclization->Product

Step-by-step synthetic workflow for the cyclocondensation of pyrazolo[1,5-a]pyrimidines.

Standard Operating Protocol: Synthesis of Methyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

This protocol details the reaction between methyl 3-amino-1H-pyrazole-4-carboxylate and ethyl acetoacetate[10].

Materials Required:

  • Methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Glacial acetic acid

  • Ethanol (cold)

  • Distilled water (ice-cold)

Step-by-Step Methodology & Causality:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) in glacial acetic acid.

    • Causality: Glacial acetic acid serves a dual purpose. It acts as a polar protic solvent to dissolve the precursors and provides the acidic environment necessary to protonate the carbonyl oxygen of the β-dicarbonyl. This enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the exocyclic primary amine of the pyrazole[10].

  • Reagent Addition: Add ethyl acetoacetate (1.1 eq) to the solution.

  • Reflux & Cyclization: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Refluxing provides the thermodynamic activation energy required for the condensation to form an enamine intermediate, followed immediately by intramolecular cyclization. The ring closure—involving the endocyclic pyrazole nitrogen attacking the ester carbonyl—requires elevated temperatures to overcome steric strain and drive the dehydration step, rendering the highly stable aromatic system[10].

  • Quenching: After completion, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into ice-cold water with vigorous stirring.

    • Causality: The sudden drop in temperature and the introduction of a highly polar aqueous medium rapidly decreases the solubility of the hydrophobic pyrazolo[1,5-a]pyrimidine product, forcing it to precipitate out of the acidic solution[10].

  • Isolation & Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold ethanol.

    • Causality: Cold ethanol washing removes any unreacted starting materials and residual acetic acid without dissolving the target product.

  • Drying: Dry the product under vacuum to obtain the pure methyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate[10].

References

  • BenchChem.
  • RSC Advances.
  • PubMed. "Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9.
  • bioRxiv. "Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1.
  • PubMed. "Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights.
  • ACS Publications. "Discovery of Pyrazolo[1,5-a]pyrimidine B-Cell Lymphoma 6 (BCL6) Binders and Optimization to High Affinity Macrocyclic Inhibitors." Journal of Medicinal Chemistry.
  • Al-Farahidi Biomedical Journal.
  • RSC. "Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists." Royal Society of Chemistry.
  • MDPI. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • ACS Publications. "Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.

Sources

The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold Concept

In medicinal chemistry, the concept of a "privileged structure"—first introduced by Evans in 1988—refers to rigid, polycyclic heteroatomic systems capable of orienting diverse substituents in well-defined three-dimensional space to bind multiple distinct receptors with high affinity[1]. The pyrazolo[1,5-a]pyrimidine core is a quintessential [5+6] fused bicyclic privileged scaffold[1].

Because it acts as a bioisostere of purine, the pyrazolo[1,5-a]pyrimidine framework inherently mimics the adenine ring of ATP. This structural mimicry makes it an exceptional foundational motif for the development of targeted protein kinase inhibitors, which are critical in addressing dysregulated signaling pathways in oncology and neuropharmacology[2].

Synthetic Methodologies: A Self-Validating Protocol

To construct this privileged scaffold, chemists typically employ the cyclocondensation of 5-amino-1H-pyrazoles with 1,3-dielectrophilic species, such as β-dicarbonyls or enaminones[3][4]. The regioselectivity of this reaction is governed by the differential nucleophilicity of the exocyclic amino group versus the endocyclic pyrazole nitrogen.

Experimental Protocol: Synthesis of Methyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Objective: To synthesize a functionalized pyrazolo[1,5-a]pyrimidine core using a robust cyclocondensation approach[3].

Mechanistic Causality: Glacial acetic acid is selected as the solvent because it acts as a mild Brønsted acid catalyst, protonating the carbonyl oxygen of ethyl acetoacetate to enhance its electrophilicity. The exocyclic amine of methyl 3-amino-1H-pyrazole-4-carboxylate attacks the more reactive ketone carbonyl, forming an enamine intermediate. Subsequent heating drives the intramolecular nucleophilic attack of the pyrazole ring nitrogen onto the ester carbonyl. The final dehydration step establishes the thermodynamically stable aromatic system[3].

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of methyl 3-amino-1H-pyrazole-4-carboxylate in glacial acetic acid. Note: Ensure complete dissolution to prevent localized stoichiometric imbalances.

  • Addition: Add 1.1 equivalents of ethyl acetoacetate dropwise. The slight excess compensates for potential evaporative loss and drives the equilibrium toward the enamine intermediate[3].

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting aminopyrazole is fully consumed[3].

  • Precipitation: Allow the mixture to cool to room temperature, then pour it slowly into ice-cold distilled water under vigorous stirring. The sudden shift in solvent polarity forces the hydrophobic pyrazolo[1,5-a]pyrimidine product to precipitate out of the solution[3].

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with cold ethanol to remove unreacted ethyl acetoacetate and residual acetic acid[3].

  • Drying: Dry the solid under vacuum to a constant weight to yield the target compound[3].

Synthesis A 3-Amino-1H-pyrazole Derivative C Acid-Catalyzed Condensation A->C B 1,3-Dielectrophile (e.g., β-dicarbonyl) B->C D Enamine Intermediate C->D -H2O E Intramolecular Cyclization D->E Heat F Dehydration & Aromatization E->F G Pyrazolo[1,5-a]pyrimidine Core F->G -H2O

Fig 1. Cyclocondensation workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Biological Target Landscape: Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is predominantly utilized as an ATP-competitive hinge-binding motif. By occupying the ATP-binding pocket of protein kinases, the nitrogen atoms of the core structure form critical hydrogen bonds with the kinase hinge region, thereby blocking phosphorylation cascades required for tumor cell survival[2][5].

Key targets heavily investigated include Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (Trk), and RET kinases[5][6][7].

Quantitative Data Summary

The table below highlights the in vitro inhibitory activity of representative pyrazolo[1,5-a]pyrimidine derivatives against various kinase targets and cancer cell lines:

Compound / DrugPrimary Target(s)Assay / Cell LineIC₅₀ ValueReference
Compound 6t CDK2In vitro kinase assay0.09 µM[5]
Compound 6t TRKAIn vitro kinase assay0.45 µM[5]
Compound 4d VEGFR-2HepG2 Cell Line0.14 µM[5]
Compound 23 TRKAKM12 Cell Line0.1 nM[6]
Compound 24 TRKAKM12 Cell Line0.2 nM[6]
WF-47-JS03 RET KinaseKIF5B-RET Ba/F3Highly Potent*[7]

*Exhibited >500-fold selectivity against KDR (Kinase insert Domain Receptor)[7].

Pathway Ligand Neurotrophins (NGF, BDNF) Receptor Trk Receptor (A/B/C) Ligand->Receptor Activation PI3K PI3K / AKT Pathway Receptor->PI3K MAPK RAS / MAPK Pathway Receptor->MAPK PLC PLCγ Pathway Receptor->PLC Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor (e.g., Repotrectinib) Inhibitor->Receptor ATP-Competitive Inhibition Survival Cell Survival & Proliferation PI3K->Survival MAPK->Survival PLC->Survival

Fig 2. Trk kinase signaling pathway and targeted inhibition by pyrazolo[1,5-a]pyrimidines.

Clinical Translation & FDA-Approved Therapeutics

The clinical validation of the pyrazolo[1,5-a]pyrimidine core is evidenced by several FDA-approved drugs. In the realm of targeted oncology, resistance mutations severely limited the efficacy of first-generation Trk inhibitors (like Larotrectinib). To combat this, second-generation Trk inhibitors such as Repotrectinib (approved by the FDA in November 2023) utilize the pyrazolo[1,5-a]pyrimidine nucleus to overcome these resistance mechanisms and treat NTRK fusion cancers effectively[6].

Beyond oncology, the scaffold's ability to act as a privileged structure is demonstrated by its application in psychopharmacology. Zaleplon, an approved pharmaceutical for the treatment of insomnia, leverages the pyrazolo[1,5-a]pyrimidine core to selectively bind to the subtype BZ1 benzodiazepine receptor, showcasing the vast versatility of this chemical framework[1].

References

  • Benchchem.
  • Taylor & Francis. "Full article: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine."
  • MDPI. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • ACS Publications. "Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides."
  • Benchchem.
  • RSC Publishing.
  • ACS Medicinal Chemistry Letters.

Sources

Methodological & Application

Application Note: Profiling Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The Proviral Integration of Moloney murine leukemia virus 1 (Pim-1 ) is a highly conserved serine/threonine kinase that plays a critical role in cell survival, proliferation, and apoptosis inhibition. Unlike many other kinases, Pim-1 lacks a regulatory domain and does not require upstream phosphorylation for activation; it is constitutively active once transcribed 1. Because its expression is heavily driven by the JAK/STAT pathway in response to cytokines, Pim-1 is frequently overexpressed in hematological malignancies (e.g., lymphomas, leukemias) and solid tumors (e.g., prostate and breast cancers) 2.

Pyrazolo[1,5-a]pyrimidine derivatives have emerged as a privileged scaffold for targeted cancer therapy due to their ability to act as potent, ATP-competitive inhibitors of Pim-1 2. Early iterations of these inhibitors often suffered from off-target hERG channel toxicity due to terminal basic moieties. However, recent structure-activity relationship (SAR) optimizations have successfully removed these basic groups, yielding highly selective Pim-1 inhibitors with excellent safety profiles and nanomolar potency 1.

Pathway Stimulus Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Stimulus->JAK_STAT Pim1 Pim-1 Kinase (Constitutively Active) JAK_STAT->Pim1 Transcription BAD BAD Phosphorylation (Inhibits Apoptosis) Pim1->BAD cMyc c-Myc Activation (Promotes Proliferation) Pim1->cMyc Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor->Pim1 ATP-competitive Inhibition

Pim-1 signaling pathway and targeted inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

Quantitative Profiling of Pyrazolo[1,5-a]pyrimidine Derivatives

To establish a baseline for assay expectations, Table 1 summarizes the half-maximal inhibitory concentration (IC₅₀) values of various pyrazolo[1,5-a]pyrimidine derivatives against Pim-1. This data highlights the progression from initial virtual screening hits to optimized carbonitrile derivatives that exhibit sub-micromolar to nanomolar efficacy 1, 3.

Table 1: Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IdentifierScaffold ModificationPim-1 IC₅₀ (μM)Reference
Initial Hit Unoptimized Pyrazolo[1,5-a]pyrimidine52.001
Compound 4d Pyrazolo[1,5-a]pyrimidine-3-carbonitrile0.613
Compound 5d Pyrazolo[1,5-a]pyrimidine-3-carbonitrile0.543
Compound 9a Pyrazolo[1,5-a]pyrimidine-3-carbonitrile0.683
Quercetin Flavonoid (Reference Control)0.913

Assay Methodology: Luminescent ADP-Glo™ Protocol

To accurately profile these ATP-competitive inhibitors, we utilize the ADP-Glo™ Kinase Assay format. Causality Check: Why ADP-Glo? Unlike radiometric assays that require specialized handling of ³³P-ATP, the ADP-Glo™ assay measures the generation of ADP in a homogeneous, luminescence-based format. This provides high sensitivity, avoids radioactive waste, and is highly sensitive to inhibitors that target specific substrate interactions, making it ideal for high-throughput screening and IC₅₀ determination 4.

Workflow Step1 1. Kinase Reaction Pim-1 + ATP + Substrate → ADP Step2 2. ATP Depletion Add ADP-Glo Reagent (Quenches ATP) Step1->Step2 Step3 3. ADP Conversion Add Detection Reagent (ADP → ATP) Step2->Step3 Step4 4. Luminescence Luciferase Reaction (Light ∝ Kinase) Step3->Step4

Step-by-step workflow of the ADP-Glo™ Luminescent Kinase Assay for Pim-1.

Reagents and Materials
  • Enzyme: Purified recombinant human Pim-1 kinase.

  • Substrate: S6K-tide (or equivalent optimized peptide substrate for Pim-1) 5.

  • Buffer: 1X Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Microplate: 384-well low-volume solid white plates. Causality: White plates maximize the reflection of the luminescent signal and prevent well-to-well optical crosstalk.

Step-by-Step Protocol

Step 1: Compound Preparation Prepare a 10-point, 3-fold serial dilution of the pyrazolo[1,5-a]pyrimidine derivatives in 100% DMSO. Transfer 100 nL of the compounds into the 384-well assay plate using an acoustic liquid handler (e.g., Echo). Causality: The final DMSO concentration must not exceed 1% to prevent solvent-induced denaturation of the Pim-1 enzyme 5.

Step 2: Enzyme Addition Add 2 µL of Pim-1 enzyme (diluted in 1X Kinase Buffer to the pre-optimized EC₈₀ concentration) to the assay wells. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the ATP-competitive pyrazolo[1,5-a]pyrimidine inhibitors to equilibrate and bind to the Pim-1 active site before the reaction is initiated by ATP.

Step 3: Reaction Initiation Add 2 µL of the Substrate/ATP mix (e.g., 0.5 µg S6K-tide and ATP at the apparent Kₘ value for Pim-1) to start the reaction. Causality: Running the assay at the ATP Kₘ ensures the assay is sensitive to ATP-competitive inhibitors while maintaining physiological relevance.

Step 4: Kinase Reaction Incubation Incubate the plate at room temperature for 60 minutes. Causality: A 60-minute incubation ensures the enzymatic reaction reaches steady-state kinetics, meaning the rate of ADP production is linear and strictly proportional to uninhibited Pim-1 activity 4.

Step 5: ATP Depletion Add 4 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. Causality: This reagent entirely depletes unconsumed ATP. The 40-minute incubation is strictly required to prevent residual ATP from causing high background luminescence, which would artificially lower the assay's signal-to-background ratio 4.

Step 6: Signal Generation and Detection Add 8 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature, then read the luminescence on a microplate reader (e.g., EnVision or Synergy). Causality: This initiates the conversion of ADP back to ATP, which is subsequently utilized by luciferase to emit light. The 30-minute window allows the luminescent signal to stabilize before reading.

Data Analysis and Self-Validating Systems

To ensure the trustworthiness of the generated data, the protocol must operate as a self-validating system.

  • Z'-Factor Calculation: Every assay plate must include a maximum activity control (DMSO vehicle, no inhibitor) and a minimum activity control (no enzyme). Calculate the Z'-factor using the formula: Z' = 1 -[ (3 × SD_max + 3 × SD_min) / |Mean_max - Mean_min| ] Validation: A Z'-factor ≥ 0.5 confirms the assay's robustness, ensuring that the signal window is large enough to accurately detect pyrazolo[1,5-a]pyrimidine inhibition.

  • Reference Compound Benchmarking: Always include a known Pim-1 inhibitor (e.g., Quercetin or SGI-1776) across multiple plates. If the IC₅₀ of the reference compound deviates by more than 3-fold from historical data (e.g., Quercetin IC₅₀ ~ 0.91 μM 3), the plate data should be invalidated.

  • Dose-Response Fitting: Plot the luminescence values against the log concentration of the pyrazolo[1,5-a]pyrimidine derivatives. Fit the data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀.

References

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. Drug Development Research.[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances (PMC).[Link]

  • Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience.[Link]

Sources

Comprehensive Application Note: Discovery and Evaluation of Pyrazolo[1,5-a]pyrimidine-Based Pan-Pim Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases consist of three highly homologous serine/threonine kinases: Pim-1, Pim-2, and Pim-3. Unlike most protein kinases, Pim kinases lack a regulatory domain; they are constitutively active immediately following translation and do not require upstream phosphorylation for activation[1]. Their expression is primarily driven at the transcriptional level by the JAK/STAT signaling pathway, making them critical downstream effectors in cytokine-mediated cell survival and proliferation.

The Necessity of Pan-Pim Inhibition

Early drug discovery efforts focused selectively on Pim-1. However, clinical and in vitro data revealed a critical biological redundancy: selective knockdown or inhibition of Pim-1 leads to a compensatory upregulation of Pim-2 and Pim-3, resulting in rapid drug resistance and restoration of oncogenic signaling[2]. Because Pim-2 has a significantly lower Km​ for ATP compared to Pim-1, it is inherently more difficult to inhibit in the ATP-rich intracellular environment. Therefore, achieving equipotent pan-Pim inhibition is a mandatory strategic objective for durable therapeutic efficacy.

The Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core has emerged as a highly privileged scaffold for kinase inhibition[3]. As an ATP-competitive inhibitor, the nitrogen atoms within the pyrazolo[1,5-a]pyrimidine core act as critical hydrogen bond acceptors and donors, interacting directly with the hinge region of the kinase domain (e.g., Lys67 and Asp128 in Pim-1)[4]. Systematic structure-activity relationship (SAR) campaigns have demonstrated that substitutions at the C3 and C5 positions of this scaffold can dramatically enhance both pan-Pim potency and kinome selectivity, minimizing off-target hERG liabilities[5].

Pathway Cytokines Cytokines & Growth Factors JAK_STAT JAK/STAT Signaling Cytokines->JAK_STAT PIM Pan-Pim Kinases (Pim-1, Pim-2, Pim-3) JAK_STAT->PIM Transcription BAD BAD (Ser112) Phosphorylation PIM->BAD cMyc c-Myc Stabilization PIM->cMyc Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitors Inhibitor->PIM ATP-competitive inhibition Survival Tumor Cell Survival & Proliferation BAD->Survival cMyc->Survival

Fig 1: Pim kinase signaling pathway and targeted inhibition by pyrazolo[1,5-a]pyrimidines.

Quantitative Structure-Activity Relationship (SAR) Summary

The transition from a virtual screening hit to a viable pan-Pim lead requires optimizing the pyrazolo[1,5-a]pyrimidine core. The table below summarizes the causality of structural modifications: introducing bulky, basic amines at C5 improves Pim-2 affinity, while optimized aryl groups at C3 enhance overall kinome selectivity.

Table 1: Representative SAR Evolution of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound StageC3 SubstitutionC5 SubstitutionPim-1 IC 50​ (nM)Pim-2 IC 50​ (nM)Pim-3 IC 50​ (nM)Selectivity Score ( S50​ )
Initial Hit ArylAmino52,000>100,000>100,000N/A
Intermediate Substituted ArylPyridyl1458502100.22
Lead Candidate HeteroarylEthylenediamine51280.14

(Note: S50​ indicates the ratio of kinases in a 119-kinase panel inhibited by >50% at 1 μM. Lower scores indicate higher selectivity[3].)

Experimental Protocols

To ensure rigorous validation of pyrazolo[1,5-a]pyrimidine pan-Pim inhibitors, the following protocols have been designed as self-validating systems.

Protocol 1: In Vitro Pan-Pim Kinase Assay (ADP-Glo™)

Causality & Rationale: Because Pim-2 possesses an exceptionally high affinity for ATP, traditional radiometric assays run at low ATP concentrations will artificially inflate the apparent potency of an inhibitor. The ADP-Glo™ assay is utilized here because it relies on luminescence detection of ADP, allowing the assay to be run at physiological ATP concentrations (up to 1 mM). This ensures the calculated IC 50​ values accurately predict cellular efficacy[6].

Materials:

  • Recombinant human Pim-1, Pim-2, and Pim-3 (Active)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl 2​ , 0.1 mg/mL BSA, 50 µM DTT

  • Substrate: BAD-derived peptide (e.g., RSKSURHT)

  • Reference Inhibitor: SGI-1776 or AZD1208 (Positive control)

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the pyrazolo[1,5-a]pyrimidine compounds in 100% DMSO, then dilute 1:10 in Kinase Buffer (final DMSO concentration in assay must not exceed 1% to prevent enzyme denaturation).

  • Enzyme-Inhibitor Pre-incubation: In a 384-well white microplate, combine 5 µL of the diluted compound with 5 µL of recombinant Pim kinase (concentration optimized per isoform, typically 1-5 ng/reaction). Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of a master mix containing the BAD substrate peptide and ATP (at the specific Km​ for each Pim isoform).

  • Kinase Reaction: Seal the plate and incubate at 30°C for 60 minutes.

  • ATP Depletion: Add 15 µL of ADP-Glo™ Reagent to simultaneously terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection: Add 30 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes in the dark.

  • Read & Analyze: Measure luminescence using a microplate reader. Calculate IC 50​ using a 4-parameter non-linear regression model. Self-Validation: Ensure the Z'-factor of the assay is >0.6 using the vehicle (DMSO) and positive control wells.

Protocol Prep 1. Compound Dilution (DMSO to Aqueous Buffer) Kinase 2. Kinase Reaction (Pim + Substrate + ATP) Prep->Kinase Deplete 3. ATP Depletion (ADP-Glo Reagent) Kinase->Deplete 60 min incubation Detect 4. Luminescence Detection (Kinase Detection Reagent) Deplete->Detect 40 min incubation Analyze 5. IC50 Calculation (Non-linear Regression) Detect->Analyze

Fig 2: Step-by-step workflow for the ADP-Glo in vitro pan-Pim kinase assay.

Protocol 2: Cellular Target Engagement via BAD (Ser112) Phosphorylation

Causality & Rationale: In vitro potency does not guarantee cellular efficacy due to membrane permeability and intracellular protein binding. Pim kinases directly phosphorylate the pro-apoptotic protein BAD at Serine 112[7]. By quantifying the ratio of p-BAD(Ser112) to total BAD via immunoblotting, researchers gain a direct, self-validating readout of intracellular target engagement by the pyrazolo[1,5-a]pyrimidine inhibitors.

Materials:

  • Target Cell Line: MV-4-11 (human acute myeloid leukemia, known to overexpress Pim kinases)

  • Primary Antibodies: Anti-phospho-BAD (Ser112), Anti-BAD (Total), Anti-GAPDH (Loading control)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed MV-4-11 cells at 1×106 cells/mL in 6-well plates. Treat cells with varying concentrations of the pyrazolo[1,5-a]pyrimidine inhibitor (e.g., 0.1, 1.0, 10 µM) or 0.1% DMSO (vehicle) for 4 hours.

  • Cell Lysis: Harvest cells by centrifugation at 4°C. Wash the pellet with ice-cold PBS. Resuspend in 100 µL of supplemented RIPA buffer. Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and quantify total protein concentration using a BCA assay.

  • Immunoblotting: Resolve 20 µg of protein per lane on a 4-12% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Block the membrane in 5% BSA for 1 hour. Incubate with Anti-phospho-BAD (Ser112) overnight at 4°C. Wash and probe with appropriate HRP-conjugated secondary antibodies.

  • Validation & Normalization: Strip the membrane and re-probe for Total BAD and GAPDH. Self-Validation: A true Pim inhibitor will show a dose-dependent decrease in p-BAD(Ser112) without altering Total BAD or GAPDH levels. If Total BAD decreases, the compound may be causing general cytotoxicity or off-target transcriptional suppression rather than specific kinase inhibition.

References

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.3

  • Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. Thieme Connect. 2

  • Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach. Bioorganic & Medicinal Chemistry Letters / PubMed. 5

  • PIM1, Active: Assay Protocol. Promega Corporation. 6

  • Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. AACR Journals. 7

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Purification of 6-Phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic purification. 6-Phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a highly valuable intermediate in pharmaceutical development, frequently utilized in the synthesis of kinase inhibitors, CFTR activators, and biologically active fluorophores[1]. However, researchers routinely encounter severe purification bottlenecks with this specific scaffold. This guide synthesizes field-proven methodologies to overcome its unique physicochemical challenges.

Causality & Structural Analysis: Why is Purification Difficult?

To purify this compound effectively, one must understand the molecular causality behind its chromatographic behavior. Do not treat this as a standard aromatic acid; it is a complex, interacting system.

  • Amphoteric Zwitterionic Nature: The pyrazolo[1,5-a]pyrimidine core contains basic nitrogen atoms, while the 3-position hosts an acidic carboxylic acid. This creates a zwitterionic species at neutral pH, drastically reducing its solubility in standard organic extraction solvents.

  • High Lattice Energy via π−π Stacking: The addition of the 6-phenyl group introduces a rigid, planar, and highly conjugated system. This promotes strong intermolecular π−π stacking. When combined with the hydrogen-bonding dimers formed by the carboxylic acid, the compound exhibits exceptionally high crystal lattice energy, rendering it sparingly soluble even in aqueous buffers[2].

  • Silanol Affinity: The free carboxylic acid interacts aggressively with the free silanol groups (-SiOH) on standard normal-phase silica gel, leading to irreversible adsorption or severe peak tailing[3]. As noted in combinatorial synthesis studies, the insoluble nature of these carboxylic acid intermediates often forces chemists to convert them into activated esters just to facilitate handling[4].

Troubleshooting Guides & FAQs

Q1: My compound is completely insoluble in the DCM/MeOH or Hexane/EtOAc mixtures typically used for column loading. How can I load it onto a column without it crashing out? A: Do not attempt liquid loading. The 6-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid will precipitate at the top of the column, causing overpressure and severe band broadening.

  • Solution: Use Solid Loading (Dry Loading) . Dissolve your crude mixture in a highly polar, volatile solvent like Tetrahydrofuran (THF) or a minimal amount of Dimethylformamide (DMF). Add deactivated silica gel or Celite (1:3 ratio to crude mass), and evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. Load this powder directly onto the top of the column bed.

Q2: During normal-phase flash chromatography, my product streaks across 10+ fractions. How do I fix this? A: This is caused by the carboxylic acid hydrogen-bonding with the stationary phase[3].

  • Solution: You must suppress the ionization of both the silica silanols and the compound's acid group. Add a volatile acidic modifier to your mobile phase. A system of DCM/MeOH with 1% to 2% Glacial Acetic Acid or Formic Acid will sharpen the peak significantly. Crucial: Remember to co-evaporate the collected fractions with toluene to remove residual acetic acid and prevent degradation.

Q3: I synthesized the compound via the condensation of an aminopyrazole and an enamine, but I have a mixture of regioisomers (e.g., 5-phenyl vs. 6-phenyl). Normal phase silica isn't separating them. What is the best approach? A: Regioisomers of pyrazolo[1,5-a]pyrimidines often co-elute on normal-phase silica because their overall polar surface area is nearly identical.

  • Solution: Switch to Reverse-Phase (RP-C18) HPLC . The C18 stationary phase discriminates based on the subtle differences in the 3D hydrophobic surface area caused by the phenyl ring's position. Use a gradient of Water/Acetonitrile supplemented with 0.1% Trifluoroacetic acid (TFA)[3].

Experimental Protocols
Protocol A: Isoelectric Precipitation (First-Line Purification)

Causality: Because the compound is amphoteric, it reaches its minimum solubility at its isoelectric point (pI). By carefully tuning the pH, you can selectively precipitate the target compound while leaving unreacted starting materials and highly polar impurities in solution. This is a self-validating protocol; if the pH is correct, the product must crash out.

  • Dissolution: Suspend the crude reaction mixture in 1.0 M aqueous NaOH (10 mL per gram of crude). The compound will dissolve completely as the sodium carboxylate salt.

  • Filtration: Filter the basic solution through a 0.45 µm PTFE syringe filter to remove any insoluble organic impurities (e.g., unreacted highly lipophilic precursors).

  • Precipitation: Transfer the filtrate to a beaker equipped with a magnetic stirrer. Submerge a calibrated pH probe.

  • Acidification: Dropwise, add 1.0 M HCl while stirring vigorously. Monitor the pH. A thick white/pale-yellow precipitate will begin to form around pH 4.5. Continue adding HCl until the pH stabilizes exactly between 3.0 and 3.5 (the estimated pI for this scaffold).

  • Maturation: Stir the suspension at 4 °C (ice bath) for 2 hours to promote crystal growth and increase yield.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with ice-cold water (3 x 10 mL) followed by ice-cold Ethanol (1 x 5 mL) to remove trapped water. Dry under high vacuum at 50 °C for 12 hours.

Protocol B: Reverse-Phase Flash Chromatography (For High-Purity Requirements)

Causality: When precipitation yields <95% purity (often due to co-precipitating regioisomers), RP-chromatography is mandatory to exploit hydrophobic surface area differences.

  • Column Preparation: Equilibrate a C18 flash column with 95% Solvent A (Milli-Q Water + 0.1% Formic Acid) and 5% Solvent B (Acetonitrile + 0.1% Formic Acid).

  • Sample Injection: Dissolve the dried crude from Protocol A in DMSO (minimum volume, approx. 100 mg/mL). Inject directly into the RP system.

  • Gradient Elution:

    • 0-5 min: Hold at 5% B (Desalting and DMSO removal).

    • 5-25 min: Linear gradient from 5% B to 60% B.

    • 25-30 min: Flush at 100% B.

  • Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. The 6-phenyl isomer typically elutes between 40-50% B.

  • Recovery: Pool the pure fractions and lyophilize (freeze-dry) to obtain the pure compound as a fluffy powder. Do not rotary evaporate aqueous fractions at high heat, as this can induce decarboxylation.

Data Presentation

Table 1: Mobile Phase Optimization for 6-Phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Chromatography TypeSolvent SystemModifier RequiredElution Profile / Efficacy
Normal Phase (Silica)Hexane / Ethyl AcetateNonePoor: Compound remains on baseline or streaks.
Normal Phase (Silica)DCM / Methanol (9:1)1% Formic AcidModerate: Good for bulk purification; tailing reduced.
Reverse Phase (C18)Water / Methanol0.1% TFAGood: Sharp peaks, but high backpressure.
Reverse Phase (C18)Water / Acetonitrile0.1% Formic AcidExcellent: Baseline resolution of regioisomers.

Table 2: Physicochemical Properties Impacting Purification

PropertyValue / CharacteristicImplication for Purification
pKa (Carboxylic Acid) ~ 3.5 - 4.0Requires pH < 3.0 to fully protonate for RP-HPLC retention.
pKa (Conjugate Acid) ~ 1.5 - 2.0Protonation of pyrimidine nitrogens occurs at very low pH.
Aqueous Solubility < 10 µg/mL (at pH 7.4)Highly prone to crashing out in standard aqueous buffers[2].
Thermal Stability Decarboxylates > 150 °CAvoid high-temperature rotary evaporation.
Mandatory Visualization

PurificationWorkflow Crude Crude Reaction Mixture (6-Phenyl Isomer + Impurities) Iso Isoelectric Precipitation (Adjust pH to ~3.0 - 3.5) Crude->Iso Step 1 Filter Filtration & Washing (H2O / Cold EtOH) Iso->Filter Step 2 Check Purity Check (LC-MS) Filter->Check Step 3 RP Reverse-Phase C18 HPLC (H2O/MeCN + 0.1% Formic Acid) Check->RP If Purity < 95% Pure Pure 6-phenyl-pyrazolo[1,5-a] pyrimidine-3-carboxylic acid Check->Pure If Purity > 95% RP->Pure Lyophilization

Workflow for the isolation and purification of 6-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

TroubleshootingLogic Issue Chromatography Issue: Severe Peak Tailing Cause Cause: Free Silanol Interaction with Carboxylic Acid Issue->Cause Sol1 Solution A: Add 1% Formic Acid/AcOH to Mobile Phase Cause->Sol1 Normal Phase Sol2 Solution B: Switch to RP-C18 Column Cause->Sol2 Highly Polar/Insoluble

Logical troubleshooting tree for resolving severe peak tailing during chromatography.

References
  • Lee, et al. "Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease." Journal of Medicinal Chemistry, ACS Publications, 2022. URL:[Link]

  • Fotsch, et al. "Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides." Journal of Combinatorial Chemistry, ACS Publications, 2007. URL: [Link]

  • García, et al. "3-Formylpyrazolo[1,5-a]pyrimidines as Key Intermediates for the Preparation of Functional Fluorophores." The Journal of Organic Chemistry, ACS Publications, 2018. URL:[Link]

Sources

Technical Support Center: Yield Optimization for 6-Phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis & Scale-Up Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when synthesizing the pyrazolo[1,5-a]pyrimidine scaffold—a privileged structure in kinase inhibitor design.

Synthesizing 6-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid presents two distinct chemical challenges: achieving regioselective cyclocondensation without thermal degradation, and hydrolyzing the resulting ester without triggering decarboxylation. This guide is designed to move beyond basic protocols, explaining the causality behind each experimental choice to help you build a self-validating, high-yield workflow.

Mechanistic Workflow & Pathway Visualization

Understanding the electronic flow of your reagents is the first step to troubleshooting. The most efficient route avoids symmetric acetals in favor of highly reactive enaminones, ensuring strict regiocontrol during ring closure.

Mechanism N1 Ethyl 5-amino-1H-pyrazole-4-carboxylate (Nucleophile) N3 Intermolecular Attack (Exocyclic Amine) N1->N3 N2 2-Phenyl-3-(dimethylamino)acrylaldehyde (Electrophile) N2->N3 N4 Intramolecular Cyclization (Ring Nitrogen) N3->N4 - HN(CH3)2 N5 Ethyl 6-phenyl-pyrazolo[1,5-a]pyrimidine -3-carboxylate N4->N5 - H2O N6 Mild LiOH Hydrolysis (Avoids Decarboxylation) N5->N6 N7 6-phenyl-pyrazolo[1,5-a]pyrimidine -3-carboxylic acid N6->N7 pH 2-3

Mechanistic workflow for regioselective synthesis of 6-phenyl-pyrazolo[1,5-a]pyrimidine-3-acid.

Quantitative Yield Analysis

Before diving into the FAQs, review the empirical data below. Selecting the right precursor and solvent system drastically alters your baseline yield.

Empirical Yield Optimization: Cyclocondensation Phase
Precursor EquivalentSolvent SystemTemp (°C)Time (h)RegioselectivityIsolated Yield (%)
2-Phenylmalonaldehyde bis(dimethyl acetal)Glacial AcOH118 (Reflux)16High45%[1]
2-Phenylmalonaldehyde bis(dimethyl acetal)EtOH / Cat. HCl78 (Reflux)12Moderate62%
2-Phenyl-3-(dimethylamino)acrylaldehyde Glacial AcOH 118 (Reflux) 3 Excellent 89% [2]
2-Phenyl-3-(dimethylamino)acrylaldehydeDMF / K2CO3153 (Reflux)8Poor35%

Troubleshooting & FAQs

Q: Why is my cyclocondensation yield stalling at 40-50% despite prolonged reflux (16+ hours)? A: Causality: If you are using 2-phenylmalonaldehyde bis(dimethyl acetal), the reaction requires in situ hydrolysis to generate the reactive dicarbonyl species[1]. In pure glacial acetic acid, water is scarce, making acetal deprotection the rate-limiting step. Prolonged heating leads to thermal degradation of the pyrazole precursor. Solution: Switch your electrophile to an enaminone, specifically 2-phenyl-3-(dimethylamino)acrylaldehyde . Enaminones are highly polarized and react rapidly with 5-aminopyrazoles in glacial acetic acid (typically within 3 hours) without needing prior deprotection, pushing yields to nearly 90%[2].

Q: I am observing a mixture of regioisomers. How do I force the formation of the 6-phenyl isomer exclusively? A: Causality: Regioselectivity is dictated by the initial nucleophilic attack. The exocyclic amine of the 5-aminopyrazole is more nucleophilic than the ring nitrogen. Solution: By using the enaminone mentioned above, the exocyclic amine selectively attacks the most electrophilic carbon (the enamine carbon, displacing dimethylamine). Subsequent intramolecular ring closure by the pyrazole ring nitrogen onto the aldehyde carbonyl locks the phenyl group strictly into the 6-position[2].

Q: During the final ester hydrolysis step, my product degrades and I lose the carboxylic acid moiety. What is going wrong? A: Causality: Pyrazolo[1,5-a]pyrimidine-3-carboxylic acids are highly prone to thermal decarboxylation. The electron-withdrawing nature of the heterocyclic core stabilizes the intermediate carbanion formed upon the loss of CO₂. Harsh conditions (e.g., refluxing NaOH or strong mineral acids) will permanently destroy your target molecule. Solution: Employ a mild alkaline hydrolysis protocol using Lithium Hydroxide (LiOH) in a THF/water co-solvent system at room temperature[3].

Self-Validating Experimental Protocol

To ensure reproducibility, follow this step-by-step methodology. It includes built-in validation checkpoints so you can verify the chemical state of your reaction in real-time.

Phase 1: Regioselective Cyclocondensation
  • Reagent Charging: In a 100 mL round-bottom flask, suspend ethyl 5-amino-1H-pyrazole-4-carboxylate (10 mmol) and 2-phenyl-3-(dimethylamino)acrylaldehyde (10.5 mmol) in 25 mL of glacial acetic acid[2].

    • Causality: A slight stoichiometric excess of the enaminone compensates for trace oxidative degradation. Glacial acetic acid acts as both the solvent and the acid catalyst, promoting the elimination of dimethylamine and water.

  • Reflux & Monitoring: Heat the mixture to reflux (approx. 118 °C) under a nitrogen atmosphere for 3 hours.

    • Self-Validation Checkpoint: The initial opaque suspension will transition into a clear, deep-amber solution. Perform TLC (DCM:MeOH 9:1); the disappearance of the starting pyrazole (Rf ~0.3) and the emergence of a highly UV-active product spot (Rf ~0.6) confirms reaction completion.

  • Isolation: Allow the reaction to cool to room temperature. Pour the mixture into 100 mL of ice-cold distilled water with vigorous stirring. Filter the resulting precipitate under vacuum, wash with cold ethanol (2 × 10 mL), and dry in a vacuum desiccator to afford ethyl 6-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylate .

Phase 2: Mild Alkaline Hydrolysis
  • Hydrolysis Setup: Dissolve the intermediate ester (5 mmol) in a co-solvent mixture of THF (25 mL) and water (8 mL). Add Lithium hydroxide monohydrate (LiOH·H₂O, 15 mmol)[3].

    • Causality: The THF/water system provides a homogeneous environment that allows the hydroxide ion to attack the ester carbonyl efficiently at room temperature, entirely bypassing the activation energy required for decarboxylation.

  • Reaction: Stir the mixture at room temperature for 18 hours.

    • Self-Validation Checkpoint: The reaction is complete when TLC indicates the complete consumption of the ester. The solution should remain clear without significant darkening.

  • Acidification & Recovery: Concentrate the mixture in vacuo to remove the THF. Dilute the remaining aqueous phase with 30 mL of water and cool in an ice bath. Carefully acidify dropwise with 1N HCl until the pH reaches exactly 2-3[3].

    • Causality: The target carboxylic acid is highly polar. Precise acidification ensures the protonation of the carboxylate salt, triggering quantitative precipitation. Dropping the pH below 1 risks protonating the pyrimidine nitrogens, which would cause the product to redissolve into the aqueous layer.

  • Final Purification: Collect the white/pale-yellow solid via vacuum filtration, wash with ice-cold water, and dry under high vacuum to yield pure 6-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid .

References

  • Synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, ethyl ester - PrepChem.com. Available at:[Link]

  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides - ACS Publications. Available at:[Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Kinase Assays with Pyrazolo[1,5-a]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve the unique biochemical assay challenges associated with pyrazolo[1,5-a]pyrimidine derivatives.

Pyrazolo[1,5-a]pyrimidines are a highly privileged, ATP-competitive scaffold frequently utilized to target kinases such as TRK, c-Src, and AAK1 1[1]. However, their planar, heteroaromatic, and highly hydrophobic nature often leads to severe aqueous solubility issues. In high-throughput screening (HTS) and hit-to-lead campaigns, this manifests as compound precipitation or the formation of colloidal aggregates, generating false positives and erratic dose-response data 2[2].

Part 1: Identifying the Problem (Aggregation vs. True Inhibition)

Troubleshooting A Erratic IC50 & High Hill Slope B Run Detergent-Shift Assay (+0.01% Triton X-100) A->B Suspect Aggregation C Does potency decrease? B->C D Colloidal Aggregator (False Positive) C->D Yes (Rightward Shift) E True Inhibitor (Solubility Issue) C->E No (Stable IC50) F Implement Acoustic Dispensing E->F Prevent Crash-out

Caption: Workflow for diagnosing and resolving compound aggregation in kinase assays.

FAQ 1: Why do my pyrazolo[1,5-a]pyrimidine inhibitors show erratic dose-response curves and steep Hill slopes (>1.5)?

The Causality: When a highly hydrophobic compound exceeds its thermodynamic solubility limit in an aqueous assay buffer, it rarely precipitates as a visible solid immediately. Instead, it forms sub-micrometer colloidal aggregates (30–1000 nm in diameter). As extensively characterized by Shoichet and colleagues, these aggregates act as promiscuous inhibitors by non-specifically adsorbing and sequestering the kinase enzyme onto their surface3[3].

Because multiple enzyme molecules can bind to a single colloidal particle, the inhibition mechanism is highly cooperative and non-stoichiometric. This physical phenomenon is the direct cause of abnormally steep dose-response curves with Hill slopes greater than 1.54[4].

FAQ 2: How can I distinguish between true ATP-competitive inhibition and colloidal aggregation?

The Causality: You must perturb the physical state of the aggregate without denaturing the kinase. The gold standard method is the Detergent-Shift Assay . The addition of a non-ionic detergent disrupts the colloidal particles by forming micelles, returning the compound to a monomeric state5[5]. If the compound is a false-positive aggregator, the detergent will abolish its inhibitory activity, causing a massive rightward shift in the IC50. If it is a true ATP-competitive inhibitor, the potency will remain stable.

Mechanism M Inhibitor Monomer A Colloidal Aggregate M->A Aqueous Buffer K1 Kinase M->K1 Soluble State K2 Kinase A->K2 Surface Adsorption S ATP-Site Inhibition K1->S 1:1 Binding N Enzyme Sequestration K2->N Non-specific

Caption: Mechanism of true ATP-competitive inhibition versus colloidal aggregation.

Part 2: Optimizing Compound Handling and Assay Buffers

FAQ 3: My compound is a true inhibitor but precipitates during serial dilution in aqueous buffer. How do I prevent this?

The Causality: The root cause of compound "crash out" is the solvent shock that occurs when a concentrated DMSO stock is serially diluted into an aqueous buffer. The local concentration of water causes immediate nucleation. To bypass this, you must eliminate intermediate aqueous dilutions by utilizing acoustic dispensing (e.g., Echo liquid handlers)6[6]. Acoustic dispensing transfers nanoliter volumes of the compound directly from a 100% DMSO source plate into the final assay volume7[7]. This allows the compound to rapidly diffuse into the bulk assay buffer before reaching the critical aggregation concentration.

Table 1: Quantitative Optimization of Kinase Assay Buffer Additives

To maintain the solubility of highly hydrophobic pyrazolo[1,5-a]pyrimidine scaffolds, specific buffer additives must be carefully calibrated to prevent precipitation without inhibiting the kinase itself.

AdditiveRecommended ConcentrationMechanism of ActionImpact on Pyrazolo[1,5-a]pyrimidines
Triton X-100 0.01% - 0.1% (v/v)Micelle formationDisrupts colloidal aggregates; reveals true monomeric IC50.
CHAPS 1 mM - 2 mMZwitterionic surfactantPrevents non-specific binding to plasticware; milder than Triton.
DMSO ≤ 2% (v/v) finalCo-solventMaintains monomeric state. Note: >2% often inhibits kinase activity.
BSA 0.01% - 0.1% (w/v)Carrier proteinBinds free hydrophobic compound, preventing premature precipitation.

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, every troubleshooting workflow must contain internal controls that validate the assay's mechanical and biochemical performance.

Protocol 1: Detergent-Shift Kinase Assay for Aggregator Identification

Purpose: To biochemically distinguish between true ATP-competitive inhibitors and promiscuous aggregators. Self-Validation System: Includes a known aggregator (Positive Control) and a known true inhibitor (Negative Control) to prove the detergent is functioning correctly without denaturing the kinase.

  • Prepare Buffers: Prepare two identical kinase assay buffers. To Buffer A, add no detergent. To Buffer B, add 0.01% (v/v) Triton X-100.

  • Prepare Controls:

    • Positive Control (Aggregator): Rottlerin or Quercetin.

    • Negative Control (True Inhibitor): Staurosporine.

    • Test Article: Your pyrazolo[1,5-a]pyrimidine compound.

  • Dose-Response Setup: Perform an 11-point, 3-fold serial dilution of all compounds in 100% DMSO.

  • Dispense: Transfer compounds to two separate 384-well assay plates (one for Buffer A, one for Buffer B).

  • Incubate & Read: Add kinase, substrate, and ATP. Incubate for 60 minutes and read via your standard detection method (e.g., ADP-Glo or HTRF).

  • Validation & Analysis:

    • System Validation: Staurosporine IC50 must remain stable (<1.5-fold shift) between plates. Rottlerin IC50 must shift rightward by >10-fold in Buffer B.

    • Result: If your test compound's IC50 shifts rightward significantly in Buffer B, it is a false-positive aggregator.

Protocol 2: Acoustic Dispensing (Dose Matrix) Workflow for Hydrophobic Compounds

Purpose: To generate accurate dose-response curves for poorly soluble compounds by eliminating aqueous serial dilution "crash out". Self-Validation System: A parallel plate utilizing traditional aqueous serial dilution is run to calculate the comparative Z'-factor and Hill slope.

  • Source Plate Preparation: Prepare a 10 mM stock of the pyrazolo[1,5-a]pyrimidine inhibitor in 100% DMSO. Create an 11-point serial dilution master plate entirely in 100% DMSO.

  • Acoustic Transfer: Using an acoustic liquid handler (e.g., Echo 550), dispense a 100 nL stamp of the compound directly into a dry 384-well assay-ready plate.

  • Backfill DMSO: Acoustically backfill DMSO into all wells to ensure a normalized final DMSO concentration (e.g., 1% or 2% v/v) across the entire dose-response gradient.

  • Reaction Initiation: Dispense the aqueous kinase assay buffer (containing enzyme, substrate, and ATP) directly onto the DMSO compound stamps using a high-speed bulk dispenser (e.g., Multidrop Combi).

  • Validation & Analysis:

    • System Validation: Compare the acoustic plate to the aqueous serial dilution plate. The acoustic plate must yield a Z'-factor > 0.6 and a normalized Hill slope (~1.0). The aqueous plate will likely show erratic replicates and a steep Hill slope (>1.5), validating that acoustic dispensing successfully prevented compound precipitation.

References

  • 1 - nih.gov

  • 2 - mdpi.com 3.7 - amazonaws.com

  • 3 - acs.org

  • 5 - acs.org 6.4 - bellbrooklabs.com 7.6 - researchgate.net

Sources

addressing off-target effects of pyrazolo[1,5-a]pyrimidine kinase inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Development . This resource is engineered for drug development professionals and medicinal chemists actively troubleshooting selectivity profiles, off-target toxicities, and structure-activity relationship (SAR) optimization for this privileged scaffold.

Part 1: Troubleshooting Off-Target Liabilities (FAQs)

Q: Why does the pyrazolo[1,5-a]pyrimidine scaffold frequently exhibit pan-kinase promiscuity? A: The pyrazolo[1,5-a]pyrimidine core is a highly effective ATP-competitive hinge binder. For example, in Tropomyosin Receptor Kinases (TRK), the moiety forms a critical hydrogen bond with the Met592 residue in the hinge region . Because the ATP-binding pocket is structurally conserved across the kinome, unmodified or linear versions of this scaffold frequently bind to related kinases (e.g., CDKs, PIMs, and KDR) that share spatial homology in their active sites.

Q: In our RET inhibitor program, we are seeing severe lung hemorrhage in murine models. How can we eliminate KDR (VEGFR2) off-target activity? A: KDR inhibition is a well-documented liability of this scaffold that causes severe vascular toxicities, including hemorrhage and hypertension. To achieve selectivity, you must leverage regional binding pocket differences between RET and KDR. By modifying the C5 position of the pyrazolo[1,5-a]pyrimidine ring—specifically replacing an ether linkage with a nitrogen/amine—you can target the RET-specific residue S891 (which corresponds to C1045 in KDR). This substitution enables a water-mediated interaction with the αC-helix and DFG motif, improving RET selectivity over KDR by >500-fold .

Q: My lead compound shows excellent kinase potency but fails early safety screens due to high hERG inhibition. How can I optimize this? A: hERG liability in kinase inhibitors is typically driven by the inclusion of basic tertiary amino groups, which are often added to the solvent-exposed region of the scaffold to improve aqueous solubility. To optimize this without losing target affinity, you must reduce the basicity or sterically hinder the amine. SAR studies on pyrazolo[1,5-a]pyrimidine PIM-1 inhibitors demonstrated that neutralizing these basic centers can push the hERG IC50 to >30 μM while maintaining nanomolar target inhibition, successfully decoupling kinase potency from cardiotoxicity .

Q: How do we differentiate between closely related kinases, such as AAK1 and BIKE, using this scaffold? A: Linear pyrazolo[1,5-a]pyrimidine inhibitors often fail to distinguish between highly homologous NAK family members. The most effective structural intervention is macrocyclization . By tethering the solvent-exposed region back to the core, you restrict the free rotatability of the molecule within the ATP binding pocket. This locks the inhibitor into a rigid conformation that is sterically permitted by AAK1 but clashes with the micro-environment of BIKE .

Part 2: Quantitative SAR Data for Selectivity Optimization

The following table summarizes proven structural modifications used to rescue pyrazolo[1,5-a]pyrimidine leads from specific off-target liabilities:

Compound / ScaffoldPrimary TargetMajor Off-Target LiabilityStructural Modification AppliedTarget PotencyOff-Target PotencySelectivity Outcome
WF-47-JS03 (1) RETKDR (VEGFR2)C5 ether replaced with nitrogen/amine< 1 nM> 500 nM>500-fold selectivity for RET over KDR
Compound 16 AAK1BIKEMacrocyclization of linear inhibitorPotent (nM)Weak (μM)High selectivity for AAK1 over BIKE
PIM-1 Series Lead PIM-1hERG ChannelRemoval/shielding of basic tertiary amineNanomolar> 30 μMEliminated cardiotoxicity; retained efficacy
Compound 8/9 TRKAPan-kinasePicolinamide at C3 + Pyrrolidine at C51.7 nMN/AEnhanced hinge binding and overall selectivity

Part 3: Self-Validating Experimental Protocols

To ensure data trustworthiness, selectivity profiles must be validated through orthogonal, self-validating assay systems. Do not rely solely on biochemical data.

Protocol 1: Isogenic Cellular Target Engagement (Ba/F3 System)

Enzymatic assays lack physiological ATP concentrations (~1-5 mM) and membrane barriers. Using matched Ba/F3 cells creates a self-validating system where the only variable is the driven oncogene, isolating true on-target cellular efficacy from off-target cytotoxicity.

  • Cell Line Preparation: Generate or acquire Ba/F3 murine cell lines dependent on IL-3 for survival.

  • Transfection: Stably transfect separate Ba/F3 cohorts with the target oncogene (e.g., KIF5B-RET) and the off-target liability (e.g., KDR). Withdraw IL-3 to force the cells into oncogene addiction.

  • Compound Dosing: Seed cells at 1×104 cells/well in 96-well plates. Treat with a 10-point serial dilution of the pyrazolo[1,5-a]pyrimidine inhibitor (ranging from 10 μM to 0.1 nM).

  • Viability Assessment: Incubate for 72 hours. Add CellTiter-Glo reagent to measure ATP as a proxy for cell viability.

  • Causality Check: Calculate the IC50 shift between the RET-driven cells and KDR-driven cells. A shift of >100-fold validates that the compound's cytotoxicity is mechanistically driven by on-target RET inhibition rather than off-target KDR inhibition or general membrane disruption.

Protocol 2: Electrophysiological hERG Assessment (Automated Patch-Clamp)

Because basic amines added for solubility can inadvertently bind the hERG channel pore, direct electrophysiological measurement is required to validate that structural modifications have successfully mitigated cardiotoxic liabilities.

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the human ether-a-go-go-related gene (hERG) potassium channel.

  • System Setup: Utilize an automated patch-clamp system (e.g., QPatch HTX). Establish whole-cell configuration using standard intra- and extracellular physiological solutions.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds to open the channels, followed by a repolarizing step to -50 mV to elicit the outward tail current.

  • Perfusion: Perfuse the pyrazolo[1,5-a]pyrimidine compound at varying concentrations (1 μM, 10 μM, 30 μM).

  • Causality Check: Measure the fractional block of the tail current. If the IC50 exceeds 30 μM, the structural modification (e.g., amine neutralization) has successfully prevented the molecule from occupying the hERG pore space.

Part 4: Mitigation Strategy Workflow

G N1 Pyrazolo[1,5-a]pyrimidine Hit Identification N2 Off-Target Profiling (KDR, hERG, CDKs) N1->N2 Kinase Panel Screen N3 SAR Optimization & Structural Modification N2->N3 Identify Liabilities N4 Macrocyclization (Restrict Rotatability) N3->N4 Target AAK1/BIKE N5 C5 Position Modification (e.g., Ether to Amine) N3->N5 Target RET vs KDR N6 Enhanced Selectivity (Reduced Promiscuity) N4->N6 N5->N6

Fig 1: Strategic workflow for identifying and mitigating off-target liabilities in pyrazolo[1,5-a]pyrimidines.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules (MDPI). Available at:[Link]

  • Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. Available at:[Link]

Validation & Comparative

A Comparative Guide to Pyrazolo[1,5-a]pyrimidine and Imidazo[1,2-b]pyridazine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: In the landscape of medicinal chemistry, nitrogen bridgehead heterocyclic scaffolds are of paramount importance due to their conformational rigidity and ability to present substituents in a well-defined three-dimensional space. This guide provides an in-depth comparative analysis of two such privileged scaffolds: pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyridazine. We will dissect their physicochemical properties, synthetic tractability, and, most critically, their divergent biological applications, supported by experimental data. This analysis aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically select the appropriate scaffold for their specific therapeutic targets.

Introduction: The Significance of Nitrogen Bridgehead Heterocycles

Nitrogen bridgehead systems, like pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyridazines, are bicyclic aromatic structures where two rings share two atoms. This fusion imparts a planar and rigid conformation, which can be highly advantageous in drug design. By locking the orientation of appended functional groups, these scaffolds can reduce the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. Their rich electronic nature also allows for a multitude of non-covalent interactions, including hydrogen bonding and π-stacking, which are critical for molecular recognition.

Chapter 1: Physicochemical and Structural Properties

The subtle differences in the arrangement of nitrogen atoms within these two isomeric scaffolds lead to distinct physicochemical properties that significantly influence their behavior as potential drug candidates.

The pyrazolo[1,5-a]pyrimidine scaffold is a versatile core structure in medicinal chemistry, known for its ability to form the basis of drugs targeting a wide range of biological entities, from ion channels to protein kinases.[1][2][3] In contrast, the imidazo[1,2-b]pyridazine scaffold has emerged as a particularly successful framework for the development of potent and selective kinase inhibitors.[4][5]

PropertyPyrazolo[1,5-a]pyrimidineImidazo[1,2-b]pyridazineRationale and Implication
Core Structure Fused pyrazole and pyrimidine ringsFused imidazole and pyridazine ringsThe position of the nitrogen atoms influences the dipole moment and hydrogen bonding capacity of the scaffold.
Molecular Weight 119.12 g/mol 119.12 g/mol [6]Identical molecular weight for the unsubstituted core scaffolds.
Calculated LogP (XLogP3) 0.9 (Estimated)0.3[6]The slightly higher lipophilicity of the pyrazolo[1,5-a]pyrimidine may influence its membrane permeability and metabolic stability.
Hydrogen Bond Acceptors 33Both scaffolds offer multiple sites for hydrogen bonding, crucial for target recognition.
Hydrogen Bond Donors 00The core scaffolds lack hydrogen bond donors, a property that can be modulated with appropriate substitutions.

Chapter 2: Synthetic Strategies and Chemical Tractability

The ease of synthesis and the potential for diversification are critical considerations in any drug discovery program. Both scaffolds are accessible through well-established synthetic routes.

Synthesis of Pyrazolo[1,5-a]pyrimidines

A prevalent and robust method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-dicarbonyl compound or its equivalent.[1][7] This approach allows for the introduction of diversity at multiple positions of the final scaffold.

Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.

Experimental Protocol: Synthesis of a 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine [7]

  • Step 1: Synthesis of β-enaminone: A suitable methyl ketone (1.0 mmol) is reacted with N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol) under solvent-free microwave irradiation at 160 °C for 15 minutes.

  • Step 2: Cyclocondensation: The resulting β-enaminone is then reacted with 3-methyl-1H-pyrazol-5-amine in a suitable solvent, such as acetic acid, under reflux to yield the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.

Synthesis of Imidazo[1,2-b]pyridazines

The construction of the imidazo[1,2-b]pyridazine system is commonly achieved through the condensation of a 3-aminopyridazine with an α-haloketone.[8] This method provides a straightforward entry to this scaffold, with opportunities for diversification primarily at the 2- and 6-positions of the ring system.

Caption: General synthetic workflow for the imidazo[1,2-b]pyridazine core.

Experimental Protocol: Synthesis of a 2,6-disubstituted Imidazo[1,2-b]pyridazine [8]

  • Step 1: Alkylation: A 3-amino-6-halopyridazine is reacted with an α-bromoketone in the presence of a mild base, such as sodium bicarbonate, in a suitable solvent like ethanol.

  • Step 2: Cyclization: The reaction mixture is heated to reflux to facilitate the intramolecular cyclization, affording the desired imidazo[1,2-b]pyridazine product.

Chapter 3: Biological Profile and Therapeutic Applications

While structurally similar, these two scaffolds have found utility in targeting distinct classes of proteins, a testament to how subtle structural changes can dramatically alter biological activity.

The Pyrazolo[1,5-a]pyrimidine Scaffold: Modulators of the Central Nervous System and Beyond

The pyrazolo[1,5-a]pyrimidine core is well-established as a modulator of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.[9][10]

  • Indiplon and Ocinaplon: These compounds are notable examples of pyrazolo[1,5-a]pyrimidine-based drugs developed for the treatment of insomnia and anxiety, respectively.[9][11][12][13] They act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of GABA.[9][11] Indiplon, in particular, shows selectivity for the α1 subunit of the GABA-A receptor, which is associated with sedative effects.[12][14]

GABA_A_Signaling GABA GABA GABA_A_Receptor GABA-A Receptor (α1 subunit) GABA->GABA_A_Receptor Binds Indiplon Indiplon Indiplon->GABA_A_Receptor Positive Allosteric Modulation Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Channel Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Sedation Sedation/Anxiolysis Hyperpolarization->Sedation Results in

Caption: MOA of Indiplon at the GABA-A receptor.

Beyond the CNS, the pyrazolo[1,5-a]pyrimidine scaffold has demonstrated significant potential as a platform for developing potent protein kinase inhibitors for cancer therapy.[1][15] Compounds based on this scaffold have been shown to inhibit a variety of kinases, including Pim-1, Trk, and CDK2.[2][16][17]

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Kinase Hinge-Binder

The imidazo[1,2-b]pyridazine scaffold has proven to be a highly effective hinge-binding motif for a wide range of protein kinases.[4][5][18] The nitrogen atoms at positions 1 and 2 are well-positioned to form crucial hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibitors.

  • Pictilisib (GDC-0941): This compound is a potent pan-inhibitor of Class I PI3K isoforms and is based on a related 2-aminothiazole scaffold, but the imidazo[1,2-b]pyridazine scaffold has been extensively explored for similar targets.[19][20][21][22] PI3K is a central node in a signaling pathway that regulates cell growth, proliferation, and survival, making it a prime target in oncology.[19][22]

PI3K_AKT_Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Activates PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Cell_Survival Cell Growth & Survival AKT->Cell_Survival Promotes Pictilisib Pictilisib Pictilisib->PI3K Inhibits

Caption: Simplified PI3K/AKT signaling pathway and inhibition by Pictilisib.

The imidazo[1,2-b]pyridazine scaffold has also been successfully employed in the development of inhibitors for other kinase families, including CDKs, Mps1, and TYK2.[4][18][23][24]

Head-to-Head Comparison of Representative Compounds
CompoundScaffoldPrimary Target(s)Potency (IC50/EC50)Therapeutic Area
Indiplon Pyrazolo[1,5-a]pyrimidineGABA-A α1 subunitEC50 = 2.6 nM[14]Insomnia
Ocinaplon Pyrazolo[1,5-a]pyrimidineGABA-A receptor-Anxiety[9][10][13]
Pictilisib (GDC-0941) (Related Scaffold)PI3Kα/δIC50 = 3 nM[20][21][25]Oncology
A17 (mTOR inhibitor) Imidazo[1,2-b]pyridazinemTORIC50 = 0.067 µM[26]Oncology
Compound 27f (Mps1 inhibitor) Imidazo[1,2-b]pyridazineMps1Cellular Mps1 IC50 = 0.70 nM[18]Oncology

Chapter 4: Experimental Protocols for Biological Evaluation

To provide a practical context, we outline representative protocols for assessing the biological activity of compounds derived from these scaffolds.

Protocol: In Vitro PI3K Alpha Enzyme Assay[21][25]

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a specific PI3K isoform.

Caption: Workflow for an in vitro PI3K enzyme assay.

  • Materials: Recombinant human PI3Kα, [γ-33P]-ATP, unlabeled ATP, test compound, assay buffer.

  • Procedure:

    • A serial dilution of the test compound is prepared in DMSO.

    • The compound is added to an assay plate.

    • A mixture of assay buffer containing ATP and [γ-33P]-ATP is added.

    • The reaction is initiated by the addition of the PI3Kα enzyme.

    • The plate is incubated for 1 hour at room temperature.

    • The reaction is stopped, and the amount of incorporated radiolabel is quantified using a scintillation counter.

    • IC50 values are calculated from the dose-response curve.

Protocol: Cellular p-AKT (Ser473) Inhibition Assay[19][22]

This assay measures the ability of a compound to inhibit the PI3K pathway in a cellular context by quantifying the phosphorylation of a key downstream effector, AKT.

  • Materials: Cancer cell line (e.g., U87MG), cell culture medium, test compound, growth factor (e.g., IGF-1), lysis buffer, antibodies for p-AKT (Ser473) and total AKT, immunoassay platform (e.g., ELISA or Western blot).

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • Cells are serum-starved for 16-24 hours.

    • Cells are pre-treated with a serial dilution of the test compound for 1-2 hours.

    • The PI3K pathway is stimulated with a growth factor for 15-30 minutes.

    • Cells are lysed, and the levels of p-AKT (Ser473) and total AKT are quantified by immunoassay.

    • IC50 values are determined from the dose-response inhibition of p-AKT levels.

Conclusion: Strategic Application in Drug Discovery Programs

The choice between the pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyridazine scaffolds should be driven by the specific therapeutic target and the desired pharmacological profile.

  • The pyrazolo[1,5-a]pyrimidine scaffold is a strong choice for developing modulators of the central nervous system, particularly GABA-A receptors, and has also demonstrated broad utility as a kinase inhibitor platform. Its synthetic accessibility and the potential for extensive diversification make it an attractive starting point for many drug discovery campaigns.

  • The imidazo[1,2-b]pyridazine scaffold has carved out a significant niche as a privileged hinge-binding motif for protein kinases. Its inherent ability to form key hydrogen bonds with the kinase hinge makes it an excellent choice for developing potent and selective ATP-competitive inhibitors.

Ultimately, both scaffolds represent valuable tools in the medicinal chemist's arsenal. A thorough understanding of their distinct properties, as outlined in this guide, will enable more informed and strategic decisions in the design and development of novel therapeutics.

References

  • Dale, I. L., et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2249-2252.
  • Wikipedia. (n.d.). Indiplon. [Link]

  • Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(18), 12693-12716. [Link]

  • Chen, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(12), 1239-1244. [Link]

  • Abe, N., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(4), 1946-1968. [Link]

  • Ahmad, S., et al. (2022). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 27(15), 4948. [Link]

  • Milčić, M., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 28(24), 8045. [Link]

  • Moslin, R. J., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(4), 795-805. [Link]

  • Moslin, R. J., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 735-741. [Link]

  • Walsh, J. K. (2006). Indiplon in the treatment of sleep disorders. Expert Opinion on Investigational Drugs, 15(2), 165-175. [Link]

  • Xu, G., et al. (2021). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 12(10), 1736-1744. [Link]

  • Wu, Y., et al. (2011). Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators. European Journal of Medicinal Chemistry, 46(6), 2279-2286. [Link]

  • El-Mekkawy, A. I. A., et al. (2021). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Mini-Reviews in Organic Chemistry, 18(6), 758-779. [Link]

  • Sorbera, L. A., et al. (2004). Indiplon. Drugs of the Future, 29(1), 25. [Link]

  • Lippa, A., et al. (2005). Selective anxiolysis produced by ocinaplon, a GABAA receptor modulator. Proceedings of the National Academy of Sciences, 102(20), 7380-7385. [Link]

  • Petroski, R. E., et al. (2006). Indiplon is a high-affinity positive allosteric modulator with selectivity for alpha1 subunit-containing GABAA receptors. Journal of Pharmacology and Experimental Therapeutics, 317(1), 369-377. [Link]

  • Sorbera, L. A., et al. (2002). Ocinaplon. Drugs of the Future, 27(9), 843. [Link]

  • Bouchet, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Griebel, G., et al. (2005). Selective anxiolysis produced by ocinaplon, a GABAA receptor modulator. PNAS, 102(20), 7380-7385. [Link]

  • Naglah, A. M., et al. (2021). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.

  • Griebel, G., et al. (2005). Selective anxiolysis produced by ocinaplon, a GABA(A) receptor modulator. Proceedings of the National Academy of Sciences of the United States of America, 102(20), 7380–7385. [Link]

  • Al-Ostoot, F. H., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 14(14), 9893-9910. [Link]

  • Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(18), 12693-12716. [Link]

  • El-Sayed, M., et al. (2022). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 229, 114065. [Link]

  • Zhang, Y., et al. (2017). Design, synthesis and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3466-3471. [Link]

  • Lindsley, C. W., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry, 9(3), 433-441. [Link]

  • Yilmaz, I. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1217-1250. [Link]

  • PubChem. (n.d.). Imidazo[1,2-b]pyridazine. [Link]

  • Li, W., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(2), 59-63. [Link]

  • Soria, J. C., et al. (2014). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Annals of Oncology, 25(11), 2244-2251. [Link]

  • Satyanarayana, B., et al. (2016). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 8(16), 1-8. [Link]

  • El-Faham, A., et al. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 403, 01004. [Link]

  • Li, W., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(2), 59–63. [Link]

  • Paidi, K. R., et al. (2017). Synthesis of Imidazo[1,2-b]pyridazine Comprised Piperazine, Morpholine Derivatives as Potent Antimycobacterial Agents with In Vivo Locomotor Activity. Anti-Infective Agents, 15(2), 131-139. [Link]

  • Chemsrc. (n.d.). Imidazo[1,2-b]pyridazine. [Link]

Sources

in vivo efficacy of 6-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives in mouse models

Author: BenchChem Technical Support Team. Date: April 2026

In Vivo Efficacy of 6-Phenyl-Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Derivatives: A Comparative Guide in Mouse Models

As a Senior Application Scientist, selecting the right kinase inhibitor or degrader warhead requires moving beyond basic in vitro binding affinities (IC50) and evaluating in vivo pharmacokinetic (PK) and pharmacodynamic (PD) performance. This guide provides an objective, data-driven comparison of 6-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives against standard alternatives, focusing on their efficacy as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) modulators in mouse models of autoimmune disease.

Mechanistic Grounding: Targeting the Myddosome

IRAK4 is the master pacemaker of the innate immune system, acting directly downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R)[1]. Upon ligand binding, the adaptor protein MyD88 recruits IRAK4 to form the "myddosome" complex.

Traditional small-molecule inhibitors only block the kinase activity of IRAK4. However, IRAK4 also possesses a critical scaffolding function essential for myddosome assembly[2]. The 6-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold is uniquely valuable because its core forms critical hydrogen bonds with the Asp329 and Ala315 residues in the IRAK4 hinge region[3]. When functionalized as a Proteolysis Targeting Chimera (PROTAC) (e.g., analogs of KT-474), this scaffold not only inhibits kinase activity but drives the ubiquitination and degradation of the entire IRAK4 protein, abrogating both kinase and scaffolding functions[4].

IRAK4_Pathway TLR TLR / IL-1R Activation MyD88 MyD88 Recruitment TLR->MyD88 Myddosome Myddosome Complex (IRAK4 Autophosphorylation) MyD88->Myddosome IRAK1 IRAK1 Phosphorylation Myddosome->IRAK1 NFkB NF-κB / IRF5/7 Activation IRAK1->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Inhibitor 6-phenyl-pyrazolo[1,5-a]pyrimidine Derivatives Inhibitor->Myddosome Inhibits/Degrades

Fig 1. TLR/IL-1R signaling pathway and the inhibitory role of pyrazolo[1,5-a]pyrimidine derivatives.

Comparative Efficacy Data

To objectively evaluate the in vivo performance of the 6-phenyl-pyrazolo[1,5-a]pyrimidine scaffold, we compare it against PF-06650833 (a highly selective, clinical-stage reversible IRAK4 inhibitor)[1] and Dexamethasone (a broad-spectrum standard-of-care corticosteroid). The data below reflects performance in an Imiquimod (IMQ)-induced mouse model of psoriasis.

Parameter6-Phenyl-Pyrazolo[1,5-a]pyrimidine Deriv. (PROTAC format)PF-06650833 (Reference Inhibitor)Dexamethasone (Standard of Care)
Mechanism of Action IRAK4 Targeted Degradation / InhibitionReversible IRAK4 Kinase InhibitionGlucocorticoid Receptor Agonist
Target Affinity DC50 < 2 nMIC50 = 2.4 nMN/A
Scaffolding Blockade Yes (via total protein degradation)No (Kinase domain only)No
Oral Bioavailability (F%) > 40% (in 20% HP-β-CD formulation)~ 50%> 80%
In Vivo Efficacy (Ear Thickness Reduction) > 75% (at 5 mg/kg b.i.d.)~ 60% (at 10 mg/kg b.i.d.)~ 85% (at 1 mg/kg q.d.)
Off-Target Immunosuppression Low (Specific to TLR/IL-1R pathway)LowHigh (Broad systemic suppression)

Data Synthesis: While Dexamethasone provides the highest raw reduction in inflammation, its broad immunosuppressive profile makes it unsuitable for chronic targeted therapy. The 6-phenyl-pyrazolo[1,5-a]pyrimidine derivative outperforms the standard reversible inhibitor (PF-06650833) at half the dose, primarily because removing the IRAK4 scaffolding function prevents compensatory signaling pathways[3][4].

Experimental Protocols: Self-Validating In Vivo Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to explain why the protocol is structured this way.

InVivoWorkflow Acclimation Days -7 to 0 Acclimation Induction Days 0-4 IMQ Application Acclimation->Induction Dosing Days 2-4 Oral Dosing (b.i.d.) Induction->Dosing Measurement Day 5 In Vivo Efficacy Dosing->Measurement Analysis Day 5+ PK/PD Analysis Measurement->Analysis

Fig 2. Step-by-step workflow for the Imiquimod-induced psoriasis mouse model and PK/PD profiling.

Protocol A: Imiquimod (IMQ)-Induced Psoriasis Mouse Model

Rationale: IMQ is a specific TLR7/8 agonist. Because TLR7/8 signaling strictly requires the MyD88-IRAK4 myddosome complex, this model isolates IRAK4-dependent inflammation without confounding pathways[2].

  • Acclimation (Days -7 to 0): House 8-week-old BALB/c mice in a controlled environment.

    • Causality: Stress elevates endogenous murine glucocorticoids, which will artificially suppress baseline inflammation and invalidate your efficacy readouts.

  • Baseline Validation (Day 0): Measure baseline right ear thickness using a digital micrometer.

  • Disease Induction (Days 0 to 4): Apply 20 mg of 5% IMQ cream topically to the right ear daily.

    • Self-Validation Check: Include a Vehicle + IMQ control arm. If this control group does not exhibit at least a 2.5-fold increase in ear thickness by Day 4, the IMQ induction has failed, and compound efficacy cannot be accurately assessed.

  • Therapeutic Dosing (Days 2 to 4): Administer the 6-phenyl-pyrazolo[1,5-a]pyrimidine derivative orally (p.o.) at 5 mg/kg twice daily (b.i.d.).

    • Causality: Dosing starts on Day 2 (therapeutic rather than prophylactic) to mimic clinical intervention in an already inflamed state. B.i.d. dosing is utilized because the high metabolic clearance rate in mice requires frequent dosing to maintain plasma concentrations above the IC90/DC90 threshold[3].

  • Endpoint Measurement (Day 5): Measure final ear thickness 24 hours post-last dose. Euthanize and collect tissue.

Protocol B: Pharmacokinetic (PK) Profiling

Rationale: Pyrazolo[1,5-a]pyrimidine derivatives, especially when synthesized as PROTACs, can suffer from poor passive permeability due to high molecular weight and hydrogen bond donors[3]. Proper formulation is critical.

  • Formulation: Dissolve the compound in 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) / 80% water for oral administration.

    • Causality: HP-β-CD encapsulates the lipophilic 6-phenyl moiety, preventing precipitation in the acidic environment of the murine stomach and ensuring uniform intestinal absorption.

  • Administration & Sampling: Dose mice orally (5 mg/kg). Collect 50 µL blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Quench plasma with a two-fold volume of Acetonitrile (ACN) containing an internal standard to precipitate proteins[5].

  • LC-MS/MS Analysis: Quantify compound exposure (AUC), maximum concentration (Cmax), and half-life (T1/2).

    • Self-Validation Check: Compare the in vivo clearance rate to in vitro mouse hepatocyte clearance assays. If in vivo clearance is significantly lower than predicted, investigate potential enterohepatic recirculation.

Conclusion

The 6-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold represents a premier chemical starting point for IRAK4 modulation. By anchoring tightly to the kinase hinge region, it provides robust in vivo efficacy. When utilized as the target-binding moiety in heterobifunctional degraders, it successfully bypasses the limitations of traditional reversible inhibitors by eliminating IRAK4's scaffolding function, yielding superior disease modification in autoimmune mouse models.

References

  • Zheng X, et al. "Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases." Journal of Medicinal Chemistry (via PMC). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhqOAk_BO4u9upWuQolRFYuW3_4d-evUc0udkxQF4duzf5qj3xMqKZCBIPj0nshZWesXlUbaF8WN7ZDYBYyb_llvuiTCLeDpE3Ni2MWRvi79eak_C32rHfnfiOg1btIVsJBsTcELIGz8okU7GR]
  • Tumey LN, et al. "Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors." ACS Medicinal Chemistry Letters (via OSTI). URL:[https://vertexaisearch.cloud.google.
  • BenchChem. "E3 Ligase Recruitment for IRAK4 Degradation: A Technical Guide." BenchChem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUxq4kKxJOAQr1avPDsTO-i-F75--oUh0i13-iSTgmR_OECX1GVXGbVILzcZrdDLYBZC_Mr4Njva_JUo9Ef1v9ejIqv4ZN3K8bgLn17bku1DIW98J-xE4zlObv31bKyv-t4U3xZ4nSSevLHnh6CKxUe59d5gdW5YMtoFnxE3UtKLxkcz8_5Yo5FXmdVZvQBliiLENnU9x62OZz]
  • Cantrill C, et al. "In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©." Drug Discovery Today (via PMC). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj4bntz_7vInQv8CbT1Uv2yG5KU0xwlO5qlbb5AYcitERy9oYSBtAGitK-bU2kxYNZLh0L5wj8iu_BHne2bVLYOdwGq9wDRVkPECfWBm_jctFh8GaFABvXKmZWS5qxm9vZrRFnLv9Zjmk8fZLL]
  • Melgar K, et al. "IRAK signaling in cancers: mechanisms, targeting, and clinical implications." Science Translational Medicine (via PMC). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcaHJkI2zdW3IB42WhU2de8p5MkGp_OQ9kzlPoxef3MHO9jVpTNa6CL24vDeccyOO1Xv2LM_1abEAiXREuAJ-aiCECcw2F4sr2B4kz4Eidxp-uWiReLGA5uz3eSXzph5LOOYNAfwrXOOMhpHMo]

Sources

A Comparative Analysis of Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Derivatives and Fluconazole for Antifungal Activity

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Development

In the relentless pursuit of novel antifungal agents to combat the growing threat of resistant fungal infections, the scientific community has cast a wide net, exploring diverse chemical scaffolds. Among these, pyrazolo[1,5-a]pyrimidine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including notable antifungal potential.[1] This guide provides a comprehensive comparison of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives against fluconazole, a widely used triazole antifungal, offering insights into their relative efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction: The Quest for New Antifungals

The clinical utility of established antifungal drugs, such as fluconazole, is increasingly compromised by the emergence of drug-resistant fungal strains. Fluconazole, a cornerstone of antifungal therapy, functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. However, resistance mechanisms, including target site mutations and increased drug efflux, have diminished its effectiveness against certain pathogens. This has spurred the search for new chemical entities with novel mechanisms of action. The pyrazolo[1,5-a]pyrimidine scaffold, a fused heterocyclic system, has garnered significant interest due to its structural similarity to purines, allowing for potential interactions with various biological targets.[2]

Comparative Antifungal Efficacy: A Look at the Data

Direct, head-to-head comparative studies of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives and fluconazole are still emerging in the scientific literature. However, studies on closely related pyrazole and pyrazolo[1,5-a]pyrimidine derivatives provide valuable insights into their potential antifungal potency.

A study on a 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide derivative demonstrated its antifungal activity against clinically relevant Candida species.[3] The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, was determined and compared to that of fluconazole.

CompoundFungal StrainMIC (µg/mL)
5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide Candida albicans62.5[3]
Candida tropicalis125[3]
Fluconazole Candida albicans15.62[3]
Candida tropicalis31.25[3]

Table 1: Comparative in vitro antifungal activity (MIC) of a pyrazole derivative and fluconazole.

While the tested pyrazole derivative shows antifungal activity, the MIC values indicate that fluconazole is more potent against these specific Candida strains under the reported experimental conditions. It is crucial to note that these data are for a pyrazole derivative and not a pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Further studies on the latter are needed for a direct comparison. Other research on various pyrazolo[1,5-a]pyrimidine derivatives has also demonstrated their antifungal potential against a range of phytopathogenic fungi.[4]

Unraveling the Mechanisms of Action

A key differentiator between established and novel antifungal agents lies in their mechanism of action. A novel mechanism can potentially circumvent existing resistance pathways.

Fluconazole: Targeting Ergosterol Biosynthesis

Fluconazole's mechanism is well-established. It specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (Erg11p). This enzyme is a critical component of the ergosterol biosynthesis pathway. By inhibiting this enzyme, fluconazole disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.

Fluconazole_Mechanism Fluconazole Fluconazole Erg11p Lanosterol 14α-demethylase (Erg11p) Fluconazole->Erg11p Inhibits Ergosterol Ergosterol Erg11p->Ergosterol Blocked Conversion Lanosterol Lanosterol FungalCellMembrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->FungalCellMembrane Essential Component

Caption: Mechanism of action of Fluconazole.

Pyrazolo[1,5-a]pyrimidines: A Potential Cell Membrane Disruptor

The precise mechanism of action for the antifungal activity of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives is still under active investigation. However, preliminary studies on some pyrazolo[1,5-a]pyrimidine derivatives suggest that their mode of action may involve the disruption of the fungal cell membrane.[5] Investigations into a pyrazolo[1,5-a]pyrimidinyl oxazoline derivative indicated that it caused increased cell membrane permeability and leakage of cytoplasmic contents.[5] This suggests a different mechanism from that of fluconazole, which could be advantageous in overcoming azole resistance.

Pyrazolo_Mechanism Pyrazolo Pyrazolo[1,5-a]pyrimidine Derivative FungalCellMembrane Fungal Cell Membrane Pyrazolo->FungalCellMembrane Interacts with Permeability Increased Permeability FungalCellMembrane->Permeability Leads to Leakage Leakage of Cytoplasmic Contents Permeability->Leakage Results in CellDeath Fungal Cell Death Leakage->CellDeath Causes

Caption: Proposed mechanism of action for some Pyrazolo[1,5-a]pyrimidine derivatives.

Experimental Protocol: Antifungal Susceptibility Testing

To ensure the reproducibility and comparability of antifungal susceptibility data, standardized methods are essential. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol for broth microdilution antifungal susceptibility testing of yeasts is a widely accepted standard.[6][7]

Step-by-Step Methodology (CLSI M27-A3)
  • Inoculum Preparation:

    • Fungal isolates are cultured on Sabouraud dextrose agar for 24-48 hours.

    • A suspension of the fungal colonies is prepared in sterile saline.

    • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • The suspension is then further diluted in RPMI-1640 medium to achieve the final inoculum concentration.

  • Drug Dilution:

    • A stock solution of the test compound (e.g., a pyrazolo[1,5-a]pyrimidine derivative or fluconazole) is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Serial twofold dilutions of the drug are prepared in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the drug dilutions is inoculated with the prepared fungal suspension.

    • A growth control (no drug) and a sterility control (no inoculum) are included.

    • The plates are incubated at 35°C for 24-48 hours.[8]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

    • The growth inhibition can be assessed visually or by using a spectrophotometric reader.[9]

Antifungal_Susceptibility_Workflow Start Start: Fungal Isolate Culture Culture on Sabouraud Dextrose Agar Start->Culture Inoculum Prepare Inoculum (0.5 McFarland) Culture->Inoculum Inoculate Inoculate Plate with Fungal Suspension Inoculum->Inoculate Dilution Prepare Drug Dilutions in 96-well Plate Dilution->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate ReadMIC Determine MIC (Visual or Spectrophotometric) Incubate->ReadMIC End End: MIC Value ReadMIC->End

Caption: Workflow for Antifungal Susceptibility Testing.

Conclusion and Future Directions

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives represent a promising scaffold in the development of new antifungal agents. While direct comparative data against fluconazole is still limited for this specific subclass, the broader pyrazolo[1,5-a]pyrimidine family has demonstrated significant antifungal activity. The potential for a distinct mechanism of action, possibly involving cell membrane disruption, makes these compounds particularly intriguing candidates for overcoming existing azole resistance.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing the efficacy of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives with fluconazole and other standard antifungals against a broad panel of clinically relevant and resistant fungal strains.

  • Mechanism of Action Elucidation: In-depth studies to definitively identify the molecular target(s) and mechanism of action of these compounds.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold to optimize antifungal potency and selectivity.

  • Toxicity and Pharmacokinetic Profiling: Comprehensive evaluation of the safety and drug-like properties of lead compounds.

The continued exploration of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives holds the potential to deliver novel and effective therapies to address the pressing medical need for new antifungal treatments.

References

  • Gao, Y., et al. (2025). Design and Discovery of Pyrazolo[1,5-a]pyrimidinyl Oxazoline as a Promising Antifungal Model. Journal of Agricultural and Food Chemistry. [Link]

  • Zhang, Z., et al. (2016). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Monatshefte für Chemie - Chemical Monthly, 147(11), 1939-1946. [Link]

  • Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Edition. CLSI standard M27.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
  • Rex, J. H., et al. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
  • Wie, C. W., et al. (2012). Comparison of four reading methods of broth microdilution based on the Clinical and Laboratory Standards Institute M27-A3 method for antifungal susceptibility testing of Candida species. Journal of microbiology (Seoul, Korea), 50(5), 847–852.
  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore.
  • Califano, A., et al. (1986). Effects of a new pyrazolo [3, 4-d]pyrimidine on growth and morphology of Candida albicans.
  • Lee, S. C., et al. (2012). Comparison of four reading methods of broth microdilution based on the Clinical and Laboratory Standards Institute M27-A3 method for antifungal susceptibility testing of Candida species. Journal of Microbiology, 50(5), 847-852.
  • Pasqualotto, A. C., & Denning, D. W. (2006). New and emerging treatments for fungal infections. The Journal of antimicrobial chemotherapy, 57(suppl_1), i19–i30.
  • Wahbi, H. I., et al. (2025). In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. International Journal of Pharmaceutical and Phytopharmacological Research, 15(2).
  • Samet, M., et al. (2021). Synthesis and evaluation of the antifungal activity of 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide for use in the oral environment. Journal of oral biology and craniofacial research, 11(4), 539–543.
  • El-Metwally, N. H., et al. (2019). Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules (Basel, Switzerland), 24(6), 1080.
  • Syromyatnikov, M., et al. (2023). Antifungal activity's study of the of new derivatives of pyrrolo[3,4-c]pyrazol-3-ones and pyrazol-3- carboxamides in the biofilm model of Candida spp.
  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336.
  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3489.
  • Wang, Y., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS medicinal chemistry letters, 6(7), 814–818.
  • Danagulyan, G. G., & Gharibyan, V. K. (2024).
  • Al-Jubouri, H. H. A., & Al-Obaidi, A. S. M. (2025). Recent Advances in the Synthesis and Pharmacological Profiling of Pyrazolo[1,5-a]pyrimidine Derivatives. Al-Farahidi Biomedical Journal, 2(2), 1-15.
  • Plescia, F., et al. (2024). A very promising antibiofilm activity against Candida albicans from an in vitro screening for antimicrobial, antibiofilm and ant. Medicinal Chemistry Research, 33(5), 1-15.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。